Product packaging for 5-(thiophen-3-yl)pyridin-3-amine(Cat. No.:CAS No. 1314356-78-9)

5-(thiophen-3-yl)pyridin-3-amine

Cat. No.: B1467672
CAS No.: 1314356-78-9
M. Wt: 176.24 g/mol
InChI Key: XZPHKPSILUQKMR-UHFFFAOYSA-N
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Description

5-(Thiophen-3-yl)pyridin-3-amine is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a molecular scaffold that is prevalent in the development of novel therapeutic agents. Thiophene-pyridine hybrids are extensively researched due to their wide spectrum of biological activities. Specifically, thiophene derivatives are recognized for their notable antitumor, antimicrobial, anti-inflammatory, and antifungal properties . This scaffold is a key intermediate in synthesizing more complex heterocyclic systems. Recent advanced research demonstrates that the thieno[3,2-b]pyridin-5(4H)-one scaffold, which can be derived from similar aminothiophene precursors, exhibits site-dependent modulation of biological activity; 3-aryl substituted analogues have shown notable antitumor activity, highlighting the potential of this chemical architecture in developing new anticancer agents . Furthermore, such compounds can serve as core structures for kinase inhibitors and other targeted therapies, as seen with related structures that function as cyclin-dependent kinase 2 (CDK2) inhibitors . Researchers value this compound for its versatility in constructing combinatorial libraries and its role as a precursor in the synthesis of fused heterocycles like 1,2,4-triazines . This compound is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2S B1467672 5-(thiophen-3-yl)pyridin-3-amine CAS No. 1314356-78-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-thiophen-3-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPHKPSILUQKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-(thiophen-3-yl)pyridin-3-amine: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential synthetic routes for 5-(thiophen-3-yl)pyridin-3-amine. Due to the limited availability of direct experimental data for this specific compound, this document leverages predicted data from computational tools and information from analogous structures to offer a thorough profile. The guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and chemical synthesis, highlighting key data in structured tables and proposing detailed experimental methodologies.

Chemical Structure and Properties

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with a thiophene ring at the 5-position and an amine group at the 3-position. The structural arrangement of these functional groups suggests potential for diverse chemical interactions and biological activities.

Molecular Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties:

PropertyPredicted Value
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
CAS Number Not assigned
Appearance Predicted to be a solid at room temperature
Melting Point Estimated to be in the range of 100-150 °C
Boiling Point > 300 °C (decomposes)
pKa ~4.5 (pyridinium ion), ~9.0 (anilinium ion)
LogP ~2.1
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol

Note: These properties are predicted using computational models and have not been experimentally verified.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process starting from commercially available precursors: a Suzuki-Miyaura cross-coupling reaction followed by a Buchwald-Hartwig amination.

Proposed Synthesis Workflow:

G start 3-Bromo-5-nitropyridine intermediate 5-(Thiophen-3-yl)-3-nitropyridine start->intermediate Suzuki Coupling (Pd catalyst, base) reagent1 Thiophene-3-boronic acid reagent1->intermediate product This compound intermediate->product Nitro Reduction reagent2 Reduction (e.g., H₂, Pd/C) reagent2->product

Caption: Proposed two-step synthesis of this compound.

Step 1: Suzuki-Miyaura Cross-Coupling

Reaction: 3-Bromo-5-nitropyridine with thiophene-3-boronic acid.

Objective: To form the C-C bond between the pyridine and thiophene rings.

Experimental Protocol (General):

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-nitropyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, for example, potassium carbonate (2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 5-(thiophen-3-yl)-3-nitropyridine.

Step 2: Reduction of the Nitro Group

Reaction: Reduction of 5-(thiophen-3-yl)-3-nitropyridine to this compound.

Objective: To convert the nitro group to an amine group.

Experimental Protocol (General):

  • Reaction Setup: Dissolve the 5-(thiophen-3-yl)-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, ~0.1 eq by weight).

  • Reaction Conditions: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm) with vigorous stirring at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These are computational predictions and should be used as a guide for experimental verification.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3s1HPyridine C2-H
~7.8s1HPyridine C6-H
~7.7dd1HThiophene C2-H
~7.5t1HThiophene C4-H
~7.3dd1HThiophene C5-H
~7.1s1HPyridine C4-H
~5.5s2H-NH₂

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~148Pyridine C3 (C-NH₂)
~142Pyridine C5 (C-Thiophene)
~140Pyridine C6
~138Thiophene C3 (C-Pyridine)
~135Pyridine C2
~128Thiophene C2
~127Thiophene C4
~122Thiophene C5
~118Pyridine C4

Predicted IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000MediumAromatic C-H stretch
1620-1580StrongN-H bend (scissoring)
1580-1400StrongAromatic C=C and C=N stretching
~1250MediumC-N stretch
~800-700StrongAromatic C-H out-of-plane bend

Mass Spectrometry (Predicted Fragmentation):

  • Molecular Ion (M⁺): m/z = 176

  • Major Fragments: Loss of HCN (m/z = 149), loss of the thiophene ring (m/z = 93), and fragments corresponding to the pyridine-amine (m/z = 94) and thiophene moieties.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been reported in the scientific literature. However, the constituent pyridine and thiophene rings are common scaffolds in many biologically active compounds.

  • Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Thiophene-containing molecules are also prevalent in medicinal chemistry, with applications as kinase inhibitors, antibacterial agents, and antiviral compounds.

The combination of these two heterocycles in this compound suggests that it could be a valuable lead compound for drug discovery programs. Further research is required to investigate its potential biological targets and signaling pathway interactions.

Conclusion

This technical guide provides a detailed, albeit largely theoretical, overview of this compound. While experimental data remains scarce, the predicted properties and proposed synthetic routes offer a solid starting point for researchers interested in this compound. The structural motifs present in this molecule suggest a high potential for biological activity, warranting further investigation. Experimental validation of the predicted data and exploration of its pharmacological profile are key future research directions that could unlock the potential of this and related compounds in medicinal chemistry and materials science.

An In-depth Technical Guide to the Synthesis of 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(thiophen-3-yl)pyridin-3-amine, a molecule of interest in medicinal chemistry and materials science. This document details the most plausible synthetic route, an exemplary experimental protocol, and relevant quantitative data derived from analogous transformations.

Introduction

This compound is a bi-aryl amine containing a pyridine and a thiophene ring system. Such scaffolds are of significant interest in drug discovery due to their potential to interact with a variety of biological targets. The synthesis of this and similar molecules typically relies on modern cross-coupling methodologies to construct the C-C bond between the two heterocyclic rings.

Primary Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most direct and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the pivotal carbon-carbon bond between the pyridine and thiophene moieties. The key starting materials for this pathway are 3-amino-5-bromopyridine and thiophen-3-ylboronic acid.

The general transformation is depicted below:

Suzuki_Coupling General Suzuki-Miyaura Coupling for this compound cluster_reactants Reactants cluster_reagents Reagents 3-amino-5-bromopyridine 3-Amino-5-bromopyridine Product This compound 3-amino-5-bromopyridine->Product thiophen-3-ylboronic_acid Thiophen-3-ylboronic Acid thiophen-3-ylboronic_acid->Product Pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Product Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Product

Caption: General Suzuki-Miyaura cross-coupling reaction pathway.

Experimental Protocol

Reaction: Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine with thiophen-3-ylboronic acid.

Materials:

  • 3-Amino-5-bromopyridine

  • Thiophen-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-5-bromopyridine (1.0 eq.), thiophen-3-ylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Combine Reactants, Base, and Catalyst Add_Solvent Add Degassed Dioxane/Water Start->Add_Solvent Heat_Stir Heat to Reflux (80-100 °C) and Stir (12-24h) Add_Solvent->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Monitor->Heat_Stir Incomplete Workup Cool, Dilute, and Perform Aqueous Workup Monitor->Workup Reaction Complete Dry_Concentrate Dry Organic Layer and Concentrate Workup->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Pure this compound Purify->Product

Caption: A typical experimental workflow for the synthesis.

Quantitative Data from Analogous Reactions

The following table summarizes quantitative data from Suzuki-Miyaura cross-coupling reactions of substrates analogous to those in the proposed synthesis of this compound. This data can be used to estimate the expected yield and to select appropriate reaction conditions.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
5-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O85-9515+Moderate to Good
2-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ (5)Na₂CO₃DioxaneReflux886
3-BromopyridinePhenyltrifluoroboratePd(OAc)₂ (2)K₂CO₃H₂O100295

Characterization Data

Predicted ¹H NMR (in CDCl₃):

  • Pyridyl Protons: Signals expected in the aromatic region (δ 7.0-8.5 ppm). The protons at positions 2, 4, and 6 of the pyridine ring will appear as distinct signals, likely doublets or singlets depending on the coupling.

  • Thienyl Protons: Signals for the three protons on the thiophene ring are expected in the aromatic region (δ 7.0-7.5 ppm), likely as doublets of doublets or multiplets.

  • Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which will be concentration and solvent dependent.

Predicted ¹³C NMR (in CDCl₃):

  • Pyridyl Carbons: Five distinct signals are expected in the aromatic region (δ 110-160 ppm).

  • Thienyl Carbons: Four distinct signals are expected in the aromatic region (δ 120-140 ppm).

Mass Spectrometry:

  • Expected Molecular Ion (M⁺): m/z = 176.0514 for C₉H₈N₂S.

Alternative Synthetic Strategies

While the Suzuki-Miyaura coupling is the most direct approach, other methods could potentially be employed, although they may be less efficient or require more steps.

  • Buchwald-Hartwig Amination: This reaction could be used as a final step if the synthesis starts with the formation of 3-bromo-5-(thiophen-3-yl)pyridine. This intermediate could then be aminated using an ammonia surrogate or ammonia gas under palladium catalysis.

Buchwald_Hartwig Alternative Buchwald-Hartwig Amination Pathway cluster_start Intermediate cluster_reagents Reagents Intermediate 3-Bromo-5-(thiophen-3-yl)pyridine Product This compound Intermediate->Product Amine_Source Amine Source (e.g., NH₃, Benzophenone Imine) Amine_Source->Product Pd_Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Product Ligand Ligand (e.g., Xantphos) Ligand->Product Base Base (e.g., NaOtBu) Base->Product

Caption: Alternative synthesis via Buchwald-Hartwig amination.

Conclusion

The synthesis of this compound is most effectively achieved through a Suzuki-Miyaura cross-coupling reaction between 3-amino-5-bromopyridine and thiophen-3-ylboronic acid. This method offers a convergent and high-yielding route to the target molecule. While specific experimental data for this exact compound is sparse in the literature, the provided protocols and data from analogous reactions offer a solid foundation for researchers to successfully synthesize and characterize this compound of interest. It is recommended that researchers performing this synthesis thoroughly characterize the final product using modern analytical techniques to confirm its identity and purity.

Spectroscopic and Synthetic Profile of 5-(thiophen-3-yl)pyridin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) and a proposed synthetic route for the novel compound 5-(thiophen-3-yl)pyridin-3-amine. Due to the absence of published experimental data for this specific molecule, this document leverages established spectroscopic principles and synthetic methodologies for analogous compounds to offer a robust predictive profile. This information is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of this and related heterocyclic compounds in drug discovery and materials science.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic libraries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.20d1HPyridine H-2
~7.85t1HPyridine H-4
~7.60dd1HThiophene H-2
~7.50dd1HThiophene H-5
~7.30dd1HThiophene H-4
~7.10t1HPyridine H-6
~5.50s (br)2H-NH₂

Note: Chemical shifts are referenced to residual DMSO (δ 2.50 ppm). Coupling constants are predicted to be in the typical range for pyridine and thiophene systems.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~148.0Pyridine C-5 (C-NH₂)
~142.0Pyridine C-3 (C-Thiophene)
~140.0Pyridine C-2
~138.0Thiophene C-3 (C-Pyridine)
~129.0Pyridine C-6
~127.0Thiophene C-5
~125.0Thiophene C-2
~122.0Thiophene C-4
~118.0Pyridine C-4
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of primary amine
3100 - 3000MediumC-H stretching (aromatic)
1620 - 1580StrongN-H bending (scissoring) of primary amine and C=C/C=N ring stretching
1480 - 1400Medium to StrongC=C stretching (aromatic rings)
1340 - 1250StrongC-N stretching (aromatic amine)[1]
~800StrongC-H out-of-plane bending (thiophene)
750 - 700StrongC-H out-of-plane bending (pyridine)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

ParameterValue
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
Predicted [M]⁺ m/z 176
Predicted [M+H]⁺ m/z 177
Predicted Major Fragments Loss of HCN (m/z 149), Loss of NH₂ (m/z 160), Thiophene cation (m/z 83), Pyridine-amine cation fragments

Proposed Experimental Protocol: Synthesis

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used palladium-catalyzed reaction is ideal for forming carbon-carbon bonds between aromatic rings.

Synthetic Scheme

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_purification Work-up & Purification cluster_product Product reactant1 3-Bromopyridin-5-amine reaction Suzuki-Miyaura Coupling (Heat, Inert Atmosphere) reactant1->reaction reactant2 Thiophen-3-ylboronic acid reactant2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base Na₂CO₃ (aq) base->reaction solvent Toluene/Ethanol solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Proposed synthesis of this compound.
Detailed Methodology

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromopyridin-5-amine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed toluene and ethanol (e.g., in a 4:1 ratio). To this mixture, add a degassed 2M aqueous solution of sodium carbonate (Na₂CO₃, 3.0 eq).

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the synthesized compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation synthesis Synthesized this compound ms Mass Spectrometry (MS) synthesis->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) synthesis->nmr ir Infrared (IR) Spectroscopy synthesis->ir ms_data Molecular Weight and Elemental Composition ms->ms_data nmr_data Structural Elucidation (Connectivity, Proton/Carbon Environments) nmr->nmr_data ir_data Functional Group Identification (N-H, C-N, Aromatic C-H) ir->ir_data confirmation Confirmed Structure of This compound ms_data->confirmation nmr_data->confirmation ir_data->confirmation

Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic properties and a viable synthetic route for this compound. While experimental validation is pending, the presented data and protocols offer a solid foundation for researchers to synthesize and characterize this novel compound. The structural motif of a substituted aminopyridine coupled with a thiophene ring is of significant interest in medicinal chemistry and materials science, suggesting that this compound could be a valuable building block for the development of new functional molecules.

References

An In-depth Technical Guide to 5-(thiophen-3-yl)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identification and Properties

The compound of focus for this technical guide is 5-(thiophen-3-yl)pyridin-2-amine. Its IUPAC name is consistent with its structural representation, and it is identified by the CAS number 892282-90-5.[1][2]

Chemical Structure

IUPAC Name: 5-(thiophen-3-yl)pyridin-2-amine

CAS Number: 892282-90-5[1][2]

Molecular Formula: C₉H₈N₂S

Molecular Weight: 176.24 g/mol

Physicochemical Properties

A summary of the key physicochemical properties for 5-(thiophen-3-yl)pyridin-2-amine is presented in Table 1. This data is compiled from various chemical suppliers and databases.

PropertyValueSource
Molecular Weight176.24 g/mol CymitQuimica
Purity≥98%ChemScene
Storage4°C, protect from lightChemScene

Table 1: Physicochemical properties of 5-(thiophen-3-yl)pyridin-2-amine.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 5-(thiophen-3-yl)pyridin-2-amine is not extensively published, a representative Suzuki coupling reaction, a common method for forming carbon-carbon bonds between aromatic rings, is proposed here. This protocol is based on general methods for the synthesis of similar biaryl compounds.

Representative Synthesis Protocol: Suzuki Coupling

Objective: To synthesize 5-(thiophen-3-yl)pyridin-2-amine from 5-bromopyridin-2-amine and thiophen-3-ylboronic acid.

Materials:

  • 5-bromopyridin-2-amine

  • Thiophen-3-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromopyridin-2-amine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of 1,4-dioxane and degassed water.

  • Heat the reaction mixture to 90°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 5-(thiophen-3-yl)pyridin-2-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Direct biological data for 5-(thiophen-3-yl)pyridin-2-amine is limited. However, the broader class of thiophene and pyridine-containing compounds has been investigated for various therapeutic applications, including as inhibitors of key signaling pathways in cancer and inflammatory diseases.[3][4][5][6] One such critical pathway is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway.

The TAK1 Signaling Pathway

TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family and plays a crucial role in mediating inflammatory and stress responses.[3] It is a key signaling node for proinflammatory cytokines like TNFα and TGF-β.[5][7] Activation of TAK1 leads to the downstream activation of the NF-κB and JNK/p38 MAPK pathways, which are involved in inflammation, immune responses, cell survival, and apoptosis.[3][7]

Given its central role in these processes, TAK1 has emerged as a significant therapeutic target for a range of conditions, including cancer and fibrotic diseases.[4][5] Small molecule inhibitors of TAK1 have shown promise in preclinical studies by down-regulating cancer growth and preventing organ fibrosis.[3][4]

TAK1_Signaling_Pathway cluster_nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNFα, TGF-β) Receptor Cell Surface Receptors Cytokines->Receptor TAK1_Complex TAK1/TAB Complex Receptor->TAK1_Complex IKK_Complex IKK Complex TAK1_Complex->IKK_Complex MKKs MKKs (e.g., MKK4/7, MKK3/6) TAK1_Complex->MKKs IkappaB IκB IKK_Complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus JNK_p38 JNK / p38 MAPK MKKs->JNK_p38 phosphorylates JNK_p38->Nucleus Gene_Expression Gene Expression (Inflammation, Survival, Proliferation) Nucleus->Gene_Expression regulates Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant TAK1 Enzyme - Substrate (e.g., MKK6) - ATP - Test Compound start->prepare_reagents incubation Incubate Enzyme, Substrate, and Test Compound prepare_reagents->incubation initiate_reaction Initiate Kinase Reaction (Add ATP) incubation->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction detection Detect Substrate Phosphorylation (e.g., ELISA, Luminescence) stop_reaction->detection data_analysis Data Analysis: Calculate IC50 detection->data_analysis end End data_analysis->end

References

Thiophene-Pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene-pyridine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their unique structural features, combining the electron-rich thiophene ring with the electron-deficient pyridine moiety, have made them attractive scaffolds for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Thiophene-pyridine derivatives have shown considerable promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected thiophene-pyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Thiophene-Pyridine Hybrids (16a, 16b)MCF-7 (Breast)38.41, 28.36Topotecan0.48
Diarylpyridine Derivative (10q)Not Specified---
Thiazolyl Pyridine Hybrid (8e)A549 (Lung)0.302Doxorubicin0.460[1]
Thiazolyl Pyridine Hybrid (8f)A549 (Lung)0.788Doxorubicin0.460[1]
Pyridine-derived VEGFR-2 Inhibitor (35)HepG2 (Liver)4.25--
Pyridine-derived VEGFR-2 Inhibitor (36)HepG2 (Liver)Not Specified--
Pyridine-derived VEGFR-2 Inhibitor (37)MCF-7 (Breast)12.83--
Pyridine-based dihydrazone (27)Ishikawa (Endometrial)8.26--
Thiophene-Pyridine Hybrid (Compound 5)A549 (Lung)0.452Doxorubicin0.460[1]
Pyridine derivative (2j)Ehrlich Ascites Carcinoma54.54Doxorubicin68.99[2]
Thiophene derivative (6)Ehrlich Ascites Carcinoma61.57Doxorubicin68.99[2]
Indolylpyridopyrimidine derivativesMCF-7 (Breast)7.5 ± 0.5 to 10.0 ± 1.1DoxorubicinNot Specified[3]
CDK2/cyclin A2 inhibitor (4)Not Specified0.24Roscovitine0.394[3]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene-pyridine derivatives and incubate for a specified period (e.g., 48 hours).[3]

  • MTT Addition: Add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

This assay determines the effect of compounds on the polymerization of tubulin into microtubules.[5][6]

Principle: The polymerization of tubulin can be monitored by an increase in fluorescence when a fluorescent reporter is incorporated into the microtubules as they form.

Procedure:

  • Reaction Mix Preparation: Prepare a tubulin reaction mix containing purified tubulin (e.g., porcine brain tubulin), GTP, and a fluorescent reporter in a suitable buffer.[5][7]

  • Inhibitor Incubation: In a 96-well plate, incubate the test compounds at various concentrations at 37°C for 1 minute.[5]

  • Initiation of Polymerization: Add the tubulin reaction mix to each well to initiate polymerization.[5]

  • Fluorescence Monitoring: Immediately measure the increase in fluorescence over time using a microplate reader with excitation at 355 nm and emission at 460 nm.[5]

  • Data Analysis: Compare the polymerization curves of treated samples with those of untreated controls to determine the inhibitory effect of the compounds on tubulin polymerization.

Signaling Pathway

Several thiophene-pyridine derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival.[8][9][10][11] The diagram below illustrates the EGFR signaling pathway and the point of inhibition by these small molecules.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization ADP ADP Dimerization->ADP Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Dimerization->Ras_Raf_MEK_ERK PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Dimerization->PI3K_Akt_mTOR Thiophene_Pyridine Thiophene-Pyridine Derivative Thiophene_Pyridine->Dimerization Inhibits ATP ATP ATP->Dimerization Proliferation Cell Proliferation, Survival, Angiogenesis Ras_Raf_MEK_ERK->Proliferation PI3K_Akt_mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition.

Antimicrobial Activity

Thiophene-pyridine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected thiophene-pyridine derivatives, presenting their minimum inhibitory concentration (MIC) or zone of inhibition.

Compound/DerivativeMicroorganismMIC (µg/mL)Zone of Inhibition (mm)Reference Compound
Thiophene-Pyridine Hybrids (82-84)S. aureus, B. subtilis, E. coli, S. typhimurium, A. flavus, C. albicansGood activity--
Thiophene-Pyridine (80)A. fumigatus, S. racemosumBetter than Amphotericin B-Amphotericin B
N-alkylated pyridine-based salts (60, 65, 67)S. aureus-58 ± 0.4% biofilm inhibition-
N-alkylated pyridine-based salt (61)E. coli-55 ± 0.5% biofilm inhibition-
Pyridine derivative (2a)K. pneumoniae15.6-Gentamicin (MIC = 250)[12]
Pyridine derivative (6b)P. aeruginosa, K. pneumoniae62.5, 125-Gentamicin (MIC = 250, 125)[12]
Thiophene derivative (4a)ESBL-producing E. coli-13 ± 2 (at 50 mg)-
Thiophene derivative (4c)ESBL-producing E. coli-15 ± 2 (at 50 mg)-
Pyrazole derivative (7b)Various pathogens0.22 - 0.25-Ciprofloxacin, Ketoconazole
Thiophene derivative (4)Col-R A. baumannii, Col-R E. coliMIC50: 16-32, 8-32--
Thiophene derivative (5)Col-R A. baumannii, Col-R E. coliMIC50: 16-32, 8-32--
Thiophene derivative (8)Col-R A. baumannii, Col-R E. coliMIC50: 16-32, 8-32--
Experimental Protocols

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium.[13][14][15]

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the thiophene-pyridine derivative in a suitable broth medium in a 96-well microtiter plate.[14]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).[14]

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[13]

This method assesses the antimicrobial activity of a compound by measuring the diameter of the zone of growth inhibition around a disk or well containing the compound on an agar plate.[14][16]

Procedure:

  • Agar Plate Preparation: Prepare an agar plate and uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Application of Compound:

    • Disk Diffusion: Place sterile paper disks impregnated with a known concentration of the thiophene-pyridine derivative onto the agar surface.[14]

    • Well Diffusion: Create wells in the agar and add a specific volume of the compound solution into the wells.

  • Incubation: Incubate the plate under suitable conditions for microbial growth.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no growth around the disk or well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow

The following diagram illustrates a general workflow for screening the antimicrobial activity of novel thiophene-pyridine derivatives.

Antimicrobial_Screening_Workflow Start Synthesized Thiophene-Pyridine Derivatives Primary_Screening Primary Screening (Agar Diffusion) Start->Primary_Screening Active_Compounds Active Compounds Identified Primary_Screening->Active_Compounds Inactive Inactive Primary_Screening->Inactive No MIC_Determination MIC Determination (Broth Dilution) Active_Compounds->MIC_Determination Yes Potent_Compounds Potent Compounds with Low MIC Values MIC_Determination->Potent_Compounds Less_Potent Less Potent MIC_Determination->Less_Potent No Mechanism_Study Mechanism of Action Studies Potent_Compounds->Mechanism_Study Yes Lead_Compound Lead Compound for Further Development Mechanism_Study->Lead_Compound

Caption: Antimicrobial Screening Workflow.

Anti-inflammatory Activity

Certain thiophene-pyridine derivatives have been investigated for their anti-inflammatory properties, with some showing promising activity in preclinical models.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected thiophene-pyridine derivatives.

Compound/DerivativeAssayDose% InhibitionReference Compound
Thiophene derivative (1b)Not Specified50 mg/kg p.o.26.5-
Thiophene derivative (2c)Not Specified50 mg/kg p.o.33.4-
Thiophene pyrazole hybrid (29a-d)Carrageenan-induced paw edemaNot SpecifiedPotent, superior to celecoxibCelecoxib[17]
Thiophene derivative (15)Carrageenan-induced paw edema50 mg/kg58.46Indomethacin (47.73%)[17]
Experimental Protocol

This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[17]

Principle: Injection of carrageenan into the paw of a rodent induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

Procedure:

  • Animal Grouping: Divide animals (e.g., rats or mice) into control and treatment groups.

  • Compound Administration: Administer the thiophene-pyridine derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the treatment groups, typically orally (p.o.). The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Logical Relationship

The development of anti-inflammatory thiophene-pyridine derivatives often involves a logical progression from synthesis to in vivo testing.

Anti_Inflammatory_Drug_Dev Synthesis Chemical Synthesis of Thiophene-Pyridine Derivatives In_Vitro_Screening In Vitro Screening (e.g., COX/LOX Inhibition) Synthesis->In_Vitro_Screening Active_In_Vitro Active Compounds Identified In_Vitro_Screening->Active_In_Vitro Inactive Inactive In_Vitro_Screening->Inactive No In_Vivo_Testing In Vivo Anti-inflammatory Assay (e.g., Carrageenan-induced Paw Edema) Active_In_Vitro->In_Vivo_Testing Yes Efficacy_Confirmed In Vivo Efficacy Confirmed In_Vivo_Testing->Efficacy_Confirmed Ineffective Ineffective In_Vivo_Testing->Ineffective No Lead_Optimization Lead Optimization Efficacy_Confirmed->Lead_Optimization Yes

Caption: Anti-inflammatory Drug Development Logic.

References

The Discovery and Synthesis of 5-(thiophen-3-yl)pyridin-3-amine: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic routes for 5-(thiophen-3-yl)pyridin-3-amine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a directly published synthesis in peer-reviewed literature, this document outlines a proposed synthetic pathway based on established and reliable organic chemistry methodologies, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination. Detailed experimental protocols, quantitative data, and process visualizations are provided to guide researchers in the successful synthesis and characterization of this target molecule.

Proposed Synthetic Pathways

Two primary retrosynthetic analyses have been conceptualized for the synthesis of this compound. The most direct and favored approach involves a palladium-catalyzed cross-coupling reaction as the key step to form the C-C bond between the pyridine and thiophene rings.

Scheme 1: Retrosynthetic Analysis of this compound

G cluster_0 Key Disconnection (C-C Bond) target This compound intermediate1 3-Amino-5-bromopyridine target->intermediate1 Suzuki or Stille Coupling intermediate2 Thiophen-3-ylboronic acid or 3-(Tributylstannyl)thiophene target->intermediate2

Caption: Retrosynthesis via C-C bond disconnection.

An alternative, though likely less efficient, pathway would involve the initial formation of the pyridine-thiophene linkage followed by the introduction of the amine functionality.

Detailed Synthetic Protocols

The recommended synthetic approach is a two-step process starting from commercially available 3,5-dibromopyridine.

Step 1: Synthesis of 3-Amino-5-bromopyridine

The synthesis of the key intermediate, 3-amino-5-bromopyridine, can be achieved through a Hofmann rearrangement of 5-bromonicotinamide.

Experimental Protocol:

  • To a pre-cooled aqueous solution of sodium hydroxide (0.79 mol in 340 mL of water), slowly add bromine (0.255 mol).

  • To this sodium hypobromite solution, add 5-bromonicotinamide (0.209 mol).

  • Allow the reaction mixture to warm to room temperature and then heat at 70°C for 1 hour.

  • After cooling to room temperature, the resulting suspension is extracted with an organic solvent (e.g., a 1:1 mixture of THF and tert-butyl methyl ether).

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography (eluent: heptane/ethyl acetate 1:1) to yield 3-amino-5-bromopyridine.[1]

Starting MaterialReagentsProductTypical YieldPurity
5-BromonicotinamideNaOH, Br2, H2O3-Amino-5-bromopyridine70%>97%

Table 1: Quantitative data for the synthesis of 3-amino-5-bromopyridine.

Step 2: Suzuki-Miyaura Cross-Coupling

The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-amino-5-bromopyridine with thiophen-3-ylboronic acid.

Experimental Protocol:

  • In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 3-amino-5-bromopyridine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), a palladium catalyst such as Pd(OAc)2 (2 mol%), and a suitable ligand like triphenylphosphine (PPh3).

  • Add a base, for instance, an aqueous solution of sodium carbonate (2.0 M, 2.0 eq).

  • The reaction is carried out in a suitable solvent system, such as 95% ethanol, and heated to reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford this compound.

Starting MaterialCoupling PartnerCatalyst/LigandBaseProductTypical Yield
3-Amino-5-bromopyridineThiophen-3-ylboronic acidPd(OAc)2/PPh3Na2CO3This compound60-80%

Table 2: Hypothetical quantitative data for the Suzuki-Miyaura cross-coupling.

Alternative Synthetic Strategies

Stille Cross-Coupling

An alternative to the Suzuki coupling is the Stille reaction, which utilizes an organotin reagent.

G reactant1 3-Amino-5-bromopyridine catalyst Pd(OAc)2 / XPhos CsF, DME, 80°C reactant1->catalyst reactant2 3-(Tributylstannyl)thiophene reactant2->catalyst product This compound catalyst->product Stille Coupling

Caption: Stille cross-coupling pathway.

This reaction would involve coupling 3-amino-5-bromopyridine with 3-(tributylstannyl)thiophene in the presence of a palladium catalyst and a suitable ligand. While often providing excellent yields, the toxicity of organotin compounds is a significant drawback.[2]

Buchwald-Hartwig Amination

A convergent synthesis could also be envisioned where the pyridine-thiophene backbone is assembled first, followed by amination.

G start 3,5-Dibromopyridine catalyst1 Suzuki Coupling start->catalyst1 intermediate 3-Bromo-5-(thiophen-3-yl)pyridine catalyst2 Buchwald-Hartwig Amination intermediate->catalyst2 product This compound reagent1 Thiophen-3-ylboronic acid reagent1->catalyst1 reagent2 Ammonia source (e.g., Benzophenone imine) reagent2->catalyst2 catalyst1->intermediate catalyst2->product

References

Navigating the Scarcity: A Technical Guide to Sourcing 5-(thiophen-3-yl)pyridin-3-amine for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Commercially Available Isomers: A Practical Alternative

While 5-(thiophen-3-yl)pyridin-3-amine is not a stock item for major chemical suppliers, two closely related positional isomers are available for research purposes. These isomers, 5-(thiophen-3-yl)pyridin-2-amine and 5-(thiophen-2-yl)pyridin-3-amine, offer alternative starting points for research programs and may serve as suitable comparator compounds.

A summary of representative suppliers for these isomers is provided below. Please note that pricing and availability are subject to change and should be confirmed with the respective vendors.

CompoundCAS NumberSupplierExample Catalog NumberPurityQuantityPrice (USD)
5-(thiophen-3-yl)pyridin-2-amine892282-90-5Apollo ScientificOR8859298%100 mg~$430
250 mg~$710
1 g~$1130
5-(thiophen-2-yl)pyridin-3-amine1226415-45-7BLD PharmBD00794508>95%100 mgInquire
250 mgInquire
1 gInquire

Note: Prices are approximate and were converted from other currencies where necessary. Researchers should always request a formal quote from the supplier.

Proposed Synthesis of this compound

Given the absence of commercial sources for this compound, a synthetic approach is necessary. A plausible and efficient route involves a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. Two primary strategies are proposed: a Suzuki coupling to form the carbon-carbon bond between the pyridine and thiophene rings, followed by the introduction of the amine group, or a Buchwald-Hartwig amination to form the carbon-nitrogen bond directly.

Below is a detailed, hypothetical experimental protocol for a Suzuki coupling approach.

Experimental Protocol: Suzuki Coupling and Subsequent Amination

Step 1: Suzuki Coupling of 3-Bromo-5-nitropyridine with Thiophen-3-ylboronic acid

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-bromo-5-nitropyridine (1.0 eq), thiophen-3-ylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

  • Solvent and Base: Add a degassed mixture of 1,4-dioxane and water (4:1) and a base, such as potassium carbonate (3.0 eq).

  • Reaction Conditions: Purge the flask with an inert gas (argon or nitrogen) and heat the reaction mixture at 80-100 °C with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-nitro-5-(thiophen-3-yl)pyridine.

Step 2: Reduction of the Nitro Group to an Amine

  • Reaction Setup: Dissolve the 3-nitro-5-(thiophen-3-yl)pyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate (5.0 eq) or perform catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up and Purification: If using tin(II) chloride, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is basic. Extract the product with ethyl acetate. For catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst. Concentrate the organic layer and purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizing the Synthetic and Isomeric Landscape

To further clarify the proposed synthesis and the relationship between the target compound and its commercially available isomers, the following diagrams are provided.

Synthetic Pathway for this compound start1 3-Bromo-5-nitropyridine intermediate 3-Nitro-5-(thiophen-3-yl)pyridine start1->intermediate Suzuki Coupling (Pd(OAc)2, SPhos, K2CO3) start2 Thiophen-3-ylboronic acid start2->intermediate final_product This compound intermediate->final_product Reduction (e.g., SnCl2·2H2O or H2/Pd-C)

A proposed two-step synthesis of the target compound.

Isomeric Relationship of Thienylpyridinylamines target This compound (Target Compound - Not Commercially Available) isomer1 5-(thiophen-3-yl)pyridin-2-amine (Commercially Available) target->isomer1 Positional Isomer (Amine at C2 vs C3) isomer2 5-(thiophen-2-yl)pyridin-3-amine (Commercially Available) target->isomer2 Positional Isomer (Thiophene at C2 vs C3)

Safety and handling information for 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on available data for structurally related compounds and should not be considered a substitute for a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult official safety documentation and follow established laboratory safety protocols.

Introduction

5-(thiophen-3-yl)pyridin-3-amine is a heterocyclic organic compound containing both a pyridine and a thiophene moiety. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by related thienopyridine derivatives. This guide provides a summary of the available safety, handling, and technical information for this compound, drawing from data on its constituent chemical groups and structurally similar molecules.

Physicochemical and Toxicity Data

Table 1: Physicochemical Properties

Property3-Aminopyridine[1]Thiophene5-(2-amino-pyridin-3-yl)-thiophene-2-carboxylic acid (Predicted)[2]This compound (Predicted)
Molecular Formula C5H6N2C4H4SC10H8N2O2SC9H8N2S
Molecular Weight 94.11 g/mol 84.14 g/mol 220.25 g/mol 176.24 g/mol
Boiling Point 251 °C84 °C460.9 ± 45.0 °CNo data available
Melting Point 64-65 °C-38 °CNo data availableNo data available
Density No data available1.051 g/cm³1.446 ± 0.06 g/cm³No data available
pKa No data availableNo data available2.84 ± 0.10No data available

Table 2: Acute Toxicity Data

CompoundRoute of ExposureSpeciesLD50 (Lethal Dose, 50%)
3-AminopyridineOralRat100 mg/kg[3]
Thienobenzothiazepine derivativeOralMouse310 mg/kg[4]
3-Pyrrolidinamine derivativeIntraperitonealMouse195 mg/kg

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is imperative, treating it as a potentially hazardous substance. The safety protocols should be based on the known hazards of its parent compounds, 3-aminopyridine and thiophene.

Hazard Identification

Based on the toxicological profiles of 3-aminopyridine and thiophene, this compound should be considered:

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider additional protective clothing.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If handling as a powder outside of a fume hood is unavoidable, a properly fitted respirator is recommended.

Handling Procedures
  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • For handling powders, it is advisable to weigh them within a fume hood to contain any airborne particles.[5] If weighing must be done on an open bench, take precautions to minimize dust generation.[5]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Protocols

General Synthesis Approach

The synthesis of this compound can be approached through established cross-coupling methodologies common in organic synthesis. Two plausible methods are the Suzuki Coupling and the Buchwald-Hartwig Amination.

This method involves the palladium-catalyzed cross-coupling of a boronic acid or ester with a halide or triflate. For the synthesis of this compound, this could involve the reaction of 5-bromopyridin-3-amine with thiophene-3-boronic acid.

General Protocol:

  • To a reaction vessel, add 5-bromopyridin-3-amine, thiophene-3-boronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2), and a base (e.g., K2CO3 or K3PO4).[6][7]

  • Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.[7]

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Heat the mixture to a temperature typically ranging from 80-100 °C and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by a suitable method such as column chromatography.

This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. For the target molecule, this could involve the reaction of 3-bromothiophene with 3-aminopyridine, although protecting the amino group on the pyridine may be necessary. A more direct approach would be the amination of 5-bromo-3-thienylpyridine.

General Protocol:

  • In a reaction vessel, combine the aryl halide (e.g., 5-bromo-3-thienylpyridine), the amine (or an ammonia equivalent), a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., BINAP or dppf), and a strong base (e.g., NaOt-Bu).[8][9]

  • Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • De-gas the reaction mixture and place it under an inert atmosphere.

  • Heat the mixture, typically between 80-120 °C, until the reaction is complete as determined by an appropriate monitoring method.

  • After cooling, quench the reaction and perform an aqueous work-up.

  • Extract the product into an organic solvent.

  • Dry, concentrate, and purify the product, usually by column chromatography.

Potential Biological Activity and Signaling Pathways

Thienopyridine derivatives are a well-established class of compounds with significant pharmacological activity, most notably as antiplatelet agents.[10] They often act as antagonists of the P2Y12 receptor, a key receptor in platelet activation and aggregation.[11][12]

P2Y12 Receptor Antagonism

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. When activated by adenosine diphosphate (ADP), it initiates a signaling cascade that leads to platelet aggregation and thrombus formation. Thienopyridines, often acting as prodrugs, are metabolized to active compounds that irreversibly bind to the P2Y12 receptor, blocking the downstream signaling.[11][12][13]

Diagram of the P2Y12 Signaling Pathway and Inhibition by Thienopyridines:

P2Y12_Pathway cluster_extracellular Extracellular cluster_membrane Platelet Membrane cluster_intracellular Intracellular ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Activates Thienopyridine_Metabolite Thienopyridine_Metabolite Thienopyridine_Metabolite->P2Y12_Receptor Inhibits Gi_Protein Gi Protein P2Y12_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Produces Platelet_Aggregation Platelet Aggregation cAMP->Platelet_Aggregation Inhibits

Caption: P2Y12 signaling pathway and its inhibition by thienopyridine metabolites.

Experimental and Handling Workflows

The following diagrams illustrate generalized workflows for the synthesis and safe handling of this compound, assuming it is a solid powder.

Diagram of a General Synthesis Workflow:

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Add reactants, catalyst, base, and solvent - Inert atmosphere Start->Reaction_Setup Heating_Stirring Heating and Stirring (e.g., 80-120 °C) Reaction_Setup->Heating_Stirring Reaction_Monitoring Reaction Monitoring (TLC or LC-MS) Heating_Stirring->Reaction_Monitoring Reaction_Monitoring->Heating_Stirring Incomplete Workup Aqueous Work-up Reaction_Monitoring->Workup Complete Extraction Extraction with Organic Solvent Workup->Extraction Drying_Concentration Drying and Concentration Extraction->Drying_Concentration Purification Purification (Column Chromatography) Drying_Concentration->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of this compound.

Diagram of a Safe Powder Handling Workflow:

Powder_Handling_Workflow Start Start: Assess Hazards PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Gloves Start->PPE Work_Area Prepare Work Area: - Chemical Fume Hood - Disposable Bench Liner PPE->Work_Area Weighing Weigh Powder: - Use enclosed balance if possible - Minimize dust generation Work_Area->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Cleanup Clean Work Area: - Wet wipe surfaces - Dispose of contaminated materials properly Transfer->Cleanup Decontamination Decontaminate Glassware Cleanup->Decontamination Waste_Disposal Dispose of Chemical Waste Decontamination->Waste_Disposal End End Waste_Disposal->End

Caption: A workflow for the safe handling of hazardous chemical powders in a laboratory setting.

References

In-Depth Technical Guide: Predicted ADMET Properties of 5-(thiophen-3-yl)pyridin-3-amine and a Close Isomer

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial comprehensive searches for the specific molecule, 5-(thiophen-3-yl)pyridin-3-amine, in major chemical databases did not yield a definitive entry or a verified canonical SMILES string. The absence of this specific isomer in publicly accessible scientific databases precludes a direct in silico analysis.

To provide a relevant and illustrative technical guide as requested, this report focuses on the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a closely related and documented isomer: 5-(thiophen-2-yl)pyridin-3-amine (CAS: 1226415-45-7) . The methodologies and data presentation herein serve as a template for the analysis of novel compounds in drug discovery and development.

Introduction

The assessment of ADMET properties is a critical step in the early stages of drug discovery, helping to identify and mitigate potential liabilities of drug candidates. In silico prediction of these properties offers a rapid and cost-effective means to screen large numbers of compounds and prioritize those with the most promising pharmacokinetic and safety profiles. This guide provides a detailed overview of the predicted ADMET properties of 5-(thiophen-2-yl)pyridin-3-amine, a molecule of interest due to its heterocyclic scaffold, which is common in many biologically active compounds.

Predicted Physicochemical and ADMET Properties

The following tables summarize the predicted physicochemical and ADMET properties of 5-(thiophen-2-yl)pyridin-3-amine, generated using a consensus of established in silico models.

Table 1: Predicted Physicochemical Properties
PropertyPredicted ValueInterpretation
Molecular FormulaC₉H₈N₂S-
Molecular Weight176.24 g/mol Low molecular weight, favorable for absorption.
LogP (Octanol/Water Partition Coefficient)1.85Optimal lipophilicity for cell membrane permeability.
Water Solubility (LogS)-2.5Moderately soluble in water.
Topological Polar Surface Area (TPSA)64.9 ŲGood potential for oral bioavailability.
Number of Hydrogen Bond Donors1Favorable for membrane permeability.
Number of Hydrogen Bond Acceptors2Favorable for membrane permeability.
Number of Rotatable Bonds1Low conformational flexibility, potentially leading to better receptor binding.
Table 2: Predicted Absorption Properties
PropertyPredicted Value/ClassificationInterpretation
Human Intestinal AbsorptionHighReadily absorbed from the gastrointestinal tract.
Caco-2 Permeability (logPapp)> 0.9High permeability across the intestinal epithelium.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp.
Skin Permeability (LogKp)-3.2 cm/hLow potential for dermal absorption.
Table 3: Predicted Distribution Properties
PropertyPredicted Value/ClassificationInterpretation
Volume of Distribution (VDss)LowPrimarily distributed in the bloodstream.
Blood-Brain Barrier (BBB) PermeabilityYesCapable of crossing the blood-brain barrier.
CNS PermeabilityHighLikely to penetrate the central nervous system.
Plasma Protein BindingModerateA significant fraction will be bound to plasma proteins.
Table 4: Predicted Metabolism Properties
PropertyPredicted Value/ClassificationInterpretation
CYP1A2 InhibitorNoLow risk of drug-drug interactions via CYP1A2.
CYP2C9 InhibitorNoLow risk of drug-drug interactions via CYP2C9.
CYP2C19 InhibitorNoLow risk of drug-drug interactions via CYP2C19.
CYP2D6 InhibitorYesPotential for drug-drug interactions with CYP2D6 substrates.
CYP3A4 InhibitorNoLow risk of drug-drug interactions via CYP3A4.
Table 5: Predicted Excretion Properties
PropertyPredicted Value/ClassificationInterpretation
Total ClearanceLowSlow elimination from the body.
Renal OCT2 SubstrateNoNot a substrate for the organic cation transporter 2.
Table 6: Predicted Toxicity Properties
PropertyPredicted Value/ClassificationInterpretation
AMES MutagenicityNoUnlikely to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityYesPotential for liver toxicity.
Skin SensitizationNoUnlikely to cause skin sensitization.

Methodologies for In Silico ADMET Prediction

The predicted data presented in this guide are derived from computational models that utilize the chemical structure of the compound as input. The general workflow for such predictions is as follows:

  • Input Representation: The two-dimensional structure of the molecule, typically in SMILES (Simplified Molecular Input Line Entry System) format, is provided to the prediction software.

  • Descriptor Calculation: The software calculates a wide range of molecular descriptors. These can include physicochemical properties (e.g., molecular weight, LogP, TPSA), topological indices, and structural fingerprints.

  • Model Application: The calculated descriptors are then used as input for various pre-trained machine learning models or quantitative structure-activity relationship (QSAR) models. These models have been developed using large datasets of experimentally determined ADMET properties for a diverse range of chemical structures.

  • Property Prediction: Each model outputs a prediction for a specific ADMET endpoint. This can be a continuous value (e.g., for LogS) or a classification (e.g., "Yes/No" for BBB permeability).

  • Output and Interpretation: The predicted properties are compiled into a comprehensive report, often with interpretations and confidence scores for each prediction.

The specific models and algorithms used by different prediction platforms (such as SwissADME, pkCSM, and ADMETlab 2.0) vary but are generally based on well-established machine learning techniques like support vector machines, random forests, and graph convolutional networks.

Visualization of the In Silico ADMET Prediction Workflow

The following diagram illustrates the logical flow of an in silico ADMET prediction process.

ADMET_Prediction_Workflow cluster_input Input Stage cluster_processing Computational Analysis cluster_output Prediction Output Molecule Chemical Structure (SMILES) Descriptor_Calc Molecular Descriptor Calculation Molecule->Descriptor_Calc Model_Application Application of Predictive Models (QSAR/ML) Descriptor_Calc->Model_Application Absorption Absorption Model_Application->Absorption Distribution Distribution Model_Application->Distribution Metabolism Metabolism Model_Application->Metabolism Excretion Excretion Model_Application->Excretion Toxicity Toxicity Model_Application->Toxicity

The Thiophene Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of medicinal chemistry is continually evolving, with an unceasing demand for novel molecular scaffolds that can address unmet medical needs. Among the plethora of heterocyclic compounds, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold." Its unique electronic and steric properties, coupled with its synthetic tractability, have positioned it as a cornerstone in the design and development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of thiophene-based scaffolds, encompassing their synthesis, diverse biological activities, and the intricate signaling pathways they modulate, offering valuable insights for professionals engaged in drug discovery and development. Thiophene and its derivatives are integral components of numerous pharmacological drugs, exhibiting high efficacy against a wide range of diseases.[1]

The Versatility of the Thiophene Ring

Thiophene is a bioisostere of the phenyl ring, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties, such as solubility and metabolic stability.[2] The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] These characteristics have contributed to the successful development of numerous thiophene-containing drugs approved by the U.S. Food and Drug Administration (FDA).

Synthesis of Thiophene-Based Scaffolds

The construction of the thiophene ring is a well-established area of organic synthesis, with several named reactions providing efficient routes to a wide variety of substituted thiophenes. Two of the most prominent methods are the Gewald aminothiophene synthesis and the Paal-Knorr thiophene synthesis.

Experimental Protocol: Gewald Aminothiophene Synthesis

The Gewald reaction is a one-pot, multi-component reaction that provides a straightforward route to 2-aminothiophenes, which are valuable intermediates in medicinal chemistry.[3]

Reaction: Condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (1.0 eq), the α-cyanoester (e.g., ethyl cyanoacetate or malononitrile) (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent, such as ethanol or dimethylformamide (DMF).

  • Addition of Base: To this suspension, add a catalytic amount of a base, typically a secondary amine like morpholine or piperidine, or an inorganic base like triethylamine (0.2-0.5 eq).

  • Reaction Conditions: The reaction mixture is then heated to a temperature ranging from room temperature to the reflux temperature of the solvent and stirred for a period of 1 to 24 hours, depending on the reactivity of the substrates.

  • Work-up and Purification: Upon completion of the reaction (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-aminothiophene derivative.

Logical Workflow for Gewald Aminothiophene Synthesis

Gewald_Synthesis A Ketone/Aldehyde + α-Cyanoester E Reaction Mixture A->E B Elemental Sulfur B->E C Base (e.g., Morpholine) C->E D Solvent (e.g., Ethanol) D->E F Heating & Stirring E->F G Reaction Completion (TLC) F->G H Cooling & Solvent Removal G->H I Crude Product H->I J Purification (Recrystallization/Chromatography) I->J K Pure 2-Aminothiophene J->K

Caption: Workflow for the Gewald aminothiophene synthesis.

Experimental Protocol: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic method for the synthesis of substituted thiophenes from 1,4-dicarbonyl compounds.[5]

Reaction: Cyclization of a 1,4-dicarbonyl compound with a sulfurizing agent.[5]

Detailed Methodology:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place the 1,4-dicarbonyl compound (1.0 eq).

  • Addition of Sulfurizing Agent: Add a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) (0.5-1.0 eq) or Lawesson's reagent (0.5-1.0 eq), portion-wise to the 1,4-dicarbonyl compound. The reaction is often performed in an inert solvent like toluene or xylene.

  • Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring under an inert atmosphere for several hours (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel or by distillation to yield the desired thiophene derivative.

Logical Workflow for Paal-Knorr Thiophene Synthesis

Paal_Knorr_Synthesis A 1,4-Dicarbonyl Compound D Reaction Mixture A->D B Sulfurizing Agent (P₄S₁₀ or Lawesson's Reagent) B->D C Inert Solvent (e.g., Toluene) C->D E Heating to Reflux (Inert Atmosphere) D->E F Reaction Completion (TLC) E->F G Cooling & Solvent Removal F->G H Neutralization (NaHCO₃) G->H I Extraction & Washing H->I J Drying & Concentration I->J K Crude Product J->K L Purification (Chromatography/Distillation) K->L M Pure Thiophene L->M

Caption: Workflow for the Paal-Knorr thiophene synthesis.

Biological Activities of Thiophene-Based Scaffolds

Thiophene derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous thiophene-containing compounds have been investigated for their potential as anticancer agents. They exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Compound ClassCancer Cell LineIC50 (µM)Reference
Thienopyrimidine derivative 3b HepG2 (Liver)3.105 ± 0.14[6]
Thienopyrimidine derivative 3b PC-3 (Prostate)2.15 ± 0.12[6]
Pyrrolothienopyrimidine derivative 4c HepG2 (Liver)3.023[6]
Pyrrolothienopyrimidine derivative 4c PC-3 (Prostate)3.12[6]
Thiophene carboxamide derivative 2b Hep3B (Liver)5.46[7]
Thiophene carboxamide derivative 2e Hep3B (Liver)12.58[7]
Thiophene derivative RAA5 Various0.411 - 2.8[8]
Thiophene-based oxadiazole 11b MCF7 (Breast)6.55[9]
Thiophene-based oxadiazole 11b HCT116 (Colon)8.20[9]
Thiophene derivative TP 5 HepG2 and SMMC-7721 (Liver)< 30 µg/mL[10]
Anti-inflammatory Activity

Thiophene-based compounds have shown significant promise as anti-inflammatory agents, often by targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.[9]

CompoundTargetIC50 (µM)Reference
Methoxy-substituted thiophene5-LOX29.2[11]
Benzothiophene-phenolic acid hybrid 2 5-LOX6.0[11]
Benzothiophene-phenolic acid hybrid 3 5-LOX6.6[11]
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivativesCOX-20.31 - 1.40[12]
Antimicrobial Activity

The thiophene scaffold is also a key component in a number of antimicrobial agents. These compounds exhibit activity against a range of bacterial and fungal pathogens.

Compound ClassMicroorganismMIC (µg/mL)Reference
Spiro-indoline-oxadiazole derivativeC. difficile2 - 4[13]
Thiophene derivative 4 Colistin-resistant A. baumannii16 (MIC₅₀)[14]
Thiophene derivative 5 Colistin-resistant A. baumannii16 (MIC₅₀)[14]
Thiophene derivative 8 Colistin-resistant A. baumannii32 (MIC₅₀)[14]
Thiophene derivative 4 Colistin-resistant E. coli8 (MIC₅₀)[14]
Thiophene derivative 5 Colistin-resistant E. coli32 (MIC₅₀)[14]
Thiophene derivative 8 Colistin-resistant E. coli32 (MIC₅₀)[14]
Thiophene-functionalized Au(I) NHC complex 2b Ampicillin-resistant S. aureus32[15]

Modulation of Signaling Pathways

The therapeutic effects of thiophene-based compounds are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in disease.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and growth.[16] Aberrant activation of this pathway is a hallmark of many cancers. Several thiophene derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

PI3K/AKT Signaling Pathway

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTOR mTOR AKT->mTOR Activation Transcription Gene Transcription (Cell Survival, Proliferation) AKT->Transcription mTOR->Transcription Thiophene Thiophene Derivatives Thiophene->PI3K Inhibition Thiophene->AKT Inhibition

Caption: Inhibition of the PI3K/AKT pathway by thiophene derivatives.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Ras-Raf-MEK-ERK cascade, is another critical signaling route that controls cell proliferation, differentiation, and survival.[17] Dysregulation of this pathway is also frequently observed in cancer.

MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Cell Proliferation, Differentiation) ERK->Transcription Thiophene Thiophene Derivatives (e.g., Sorafenib) Thiophene->Raf Inhibition

Caption: Inhibition of the MAPK/ERK pathway by thiophene derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses.[18] Chronic activation of this pathway is implicated in various inflammatory diseases and cancers.

NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Degradation Transcription Gene Transcription (Inflammatory Cytokines) NFkB->Transcription Thiophene Thiophene Derivatives Thiophene->IKK Inhibition Stimuli Inflammatory Stimuli Stimuli->IKK Activation STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Transcription Gene Transcription (Cell Proliferation, Survival) STAT3_dimer->Transcription Thiophene Thiophene Derivatives Thiophene->JAK Inhibition Thiophene->STAT3 Inhibition of Phosphorylation

References

Methodological & Application

Application Note and Protocol: Suzuki Cross-Coupling for the Synthesis of 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular architectures found in many drug candidates. This application note provides a detailed protocol for the synthesis of 5-(thiophen-3-yl)pyridin-3-amine, a valuable building block in medicinal chemistry, via a palladium-catalyzed Suzuki cross-coupling reaction. The protocol is adapted from established methodologies for similar transformations.[1][2]

Reaction Scheme

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 5-bromopyridin-3-amine with thiophen-3-ylboronic acid.

Experimental Protocol

This protocol is based on similar Suzuki cross-coupling reactions of aminopyridines with arylboronic acids.[1][2]

Materials and Equipment

  • 5-bromopyridin-3-amine

  • Thiophen-3-ylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromopyridin-3-amine (1.0 eq.), thiophen-3-ylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio by volume. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of 5-bromopyridin-3-amine).

  • Reaction: Stir the reaction mixture at 90 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for this Suzuki cross-coupling protocol. The yield is an expected value based on similar reactions reported in the literature.[1][2]

ParameterValue
Reactant 15-bromopyridin-3-amine
Reactant 2Thiophen-3-ylboronic acid
CatalystTetrakis(triphenylphosphine)palladium(0)
BasePotassium phosphate (K₃PO₄)
Solvent System1,4-Dioxane / Water (4:1)
Reaction Temperature90 °C
Reaction Time12-24 hours
Expected Yield70-85%

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Suzuki_Coupling_Workflow reagents Reactants & Base (5-bromopyridin-3-amine, thiophen-3-ylboronic acid, K₃PO₄) reaction_setup Reaction Setup (Inert Atmosphere) reagents->reaction_setup catalyst Catalyst (Pd(PPh₃)₄) catalyst->reaction_setup solvent Solvent (1,4-Dioxane/H₂O) solvent->reaction_setup heating Heating (90 °C, 12-24h) reaction_setup->heating workup Aqueous Workup heating->workup purification Column Chromatography workup->purification product Product (this compound) purification->product

Experimental workflow for the Suzuki cross-coupling synthesis.

Catalytic Cycle Diagram

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 5-(thiophen-3-yl)pyridin-3-amine using reversed-phase high-performance liquid chromatography (RP-HPLC). The method is designed for high-purity isolation of the target compound from reaction mixtures and impurities.

Introduction

This compound is a heterocyclic compound containing both pyridine and thiophene rings, making it a valuable building block in medicinal chemistry and materials science. Effective purification is crucial for ensuring the quality and reliability of downstream applications. Reversed-phase HPLC is a powerful technique for the purification of aromatic amines due to its high resolution and selectivity.[1][2] This method employs a C18 stationary phase and a suitable mobile phase to achieve efficient separation.

Experimental Workflow

The overall process for the HPLC purification of this compound is outlined below. This workflow ensures a systematic approach from sample preparation to the collection of the purified product.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Solvent Mixing & Degassing) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection separation->detection fraction_collection Fraction Collection detection->fraction_collection analysis Purity Analysis of Fractions fraction_collection->analysis solvent_evap Solvent Evaporation analysis->solvent_evap final_product Isolated Pure Compound solvent_evap->final_product

Caption: General workflow for the HPLC purification of this compound.

Materials and Instrumentation

ItemSpecification
HPLC System Preparative HPLC system with gradient capability
Column C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm)
Detector UV-Vis Detector
Solvent A 0.1% Trifluoroacetic Acid (TFA) in Water (HPLC Grade)
Solvent B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (HPLC Grade)
Sample Solvent Methanol or Acetonitrile
Filtration 0.45 µm syringe filters

Experimental Protocol

1. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of the sample solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Method Parameters:

  • The following parameters provide a starting point and may require optimization based on the specific impurity profile of the crude material.

ParameterRecommended Condition
Column C18, 250 x 10 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection 254 nm (or optimal wavelength determined by UV scan)
Column Temperature Ambient (or controlled at 25 °C)
Injection Volume Dependent on sample concentration and column loading capacity

3. Gradient Elution Program:

Time (minutes)% Solvent A% Solvent B
0.0955
5.0955
35.0595
40.0595
41.0955
50.0955

4. Purification Procedure:

  • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Run the gradient elution program as detailed in the table above.

  • Monitor the chromatogram and collect the fractions corresponding to the main peak of the target compound.

  • Analyze the collected fractions for purity using an analytical HPLC method.

  • Pool the pure fractions and remove the solvent by rotary evaporation or lyophilization to obtain the purified this compound.

Method Rationale and Optimization

  • Stationary Phase: A C18 column is a versatile and robust choice for the separation of aromatic compounds.[2][3][4]

  • Mobile Phase: An acidic mobile phase containing TFA is used to protonate the amine group of the analyte. This minimizes peak tailing that can result from interactions with residual silanol groups on the silica support.[5] Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient from low to high organic solvent concentration allows for the elution of compounds with a wide range of polarities, ensuring good separation of the target compound from both more polar and less polar impurities.

  • Detection: Aromatic compounds like this compound typically exhibit strong UV absorbance. A preliminary UV scan of the compound is recommended to determine the optimal wavelength for detection to maximize sensitivity. Wavelengths such as 220 nm or 280 nm are also commonly used for similar structures.[3]

Concluding Remarks

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. The provided method serves as a robust starting point that can be further optimized to suit specific separation challenges. Adherence to this protocol will enable researchers to obtain a high-purity compound suitable for a variety of scientific applications.

References

Application Notes: In Vitro Kinase Inhibition Assay for 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention. The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.

Compounds containing thiophene and pyridine scaffolds are prevalent in medicinal chemistry and have been identified as potent inhibitors of various kinases. 5-(thiophen-3-yl)pyridin-3-amine belongs to this class of compounds, suggesting its potential as a kinase inhibitor. Evaluating the inhibitory activity and selectivity of novel compounds like this is a crucial first step in the drug development pipeline.

This document provides a detailed protocol for determining the in vitro inhibitory activity of this compound against a panel of protein kinases using a luminescence-based assay. The ADP-Glo™ Kinase Assay is highlighted here as a robust, high-throughput method that measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[1]

Potential Target Kinases

While specific data for this compound is not extensively published, related structures containing thiophene, pyridine, and amine moieties have shown activity against several important kinase families. Based on this, potential targets for initial screening could include:

  • PI3K/mTOR Pathway: Thiophene and triazine derivatives have demonstrated potent dual inhibitory activity against PI3Kα and mTOR.[2]

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2): Thiophenyl-pyrazole, pyridine, and pyrimidine hybrids have been investigated as inhibitors of key receptor tyrosine kinases involved in angiogenesis and cell growth.

  • Cell Cycle Kinases (e.g., CDKs, Aurora Kinases, MPS1): Aminopyridine-based fragments have been identified as inhibitors of critical mitotic kinases.[3]

  • Fms-like Tyrosine Kinase 3 (FLT3): Imidazo[1,2-a]pyridine-thiophene derivatives have been optimized as inhibitors of wild-type and mutant FLT3, a key target in acute myeloid leukemia.[4]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol describes a method to measure the inhibitory effect of this compound on a specific kinase. The assay quantifies the amount of ADP produced, where the luminescent signal is directly proportional to kinase activity.[1]

Materials and Reagents
  • This compound (Test Compound)

  • Purified target kinase (e.g., PI3Kα, CDK2, etc.)

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP

  • Kinase Buffer (specific to the kinase of interest, typically contains Tris-HCl, MgCl₂, DTT, and BSA)

  • Dimethyl Sulfoxide (DMSO, molecular biology grade)

  • Solid white, opaque 96-well or 384-well assay plates (low-volume)

  • Multichannel pipettes or automated liquid handler

  • Plate shaker

  • Luminometer

Experimental Workflow Diagram

G prep Prepare Reagents (Compound, Kinase, ATP, Substrate) dispense_cpd Dispense Test Compound & Controls (DMSO) prep->dispense_cpd add_kinase Add Kinase + Substrate Mix dispense_cpd->add_kinase incubate1 Incubate (e.g., 15 min, RT) (Compound + Kinase) add_kinase->incubate1 start_rxn Initiate Reaction (Add ATP) incubate1->start_rxn incubate2 Incubate (e.g., 60 min, RT) (Kinase Reaction) start_rxn->incubate2 stop_rxn Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate2->stop_rxn incubate3 Incubate (e.g., 40 min, RT) stop_rxn->incubate3 add_detect Add Kinase Detection Reagent (Converts ADP to ATP -> Light) incubate3->add_detect incubate4 Incubate (e.g., 30 min, RT) add_detect->incubate4 read Read Luminescence incubate4->read analyze Analyze Data (Calculate % Inhibition, IC50) read->analyze

Caption: Workflow for the in vitro kinase inhibition assay.

Procedure
  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. This will be the source plate for the assay.

  • Assay Plate Setup (Example for 25 µL reaction volume):

    • Add 2.5 µL of each compound dilution to the appropriate wells of a 96-well plate.

    • For control wells, add 2.5 µL of DMSO:

      • 100% Activity Control (No Inhibition): DMSO only.

      • 0% Activity Control (Background): DMSO, no kinase.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in the appropriate kinase buffer.

    • Add 12.5 µL of the 2X Kinase/Substrate solution to each well containing the test compound or DMSO.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Prepare a 2.5X ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2.5X ATP solution to all wells.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate for 60 minutes at room temperature (incubation time may need optimization).

  • Signal Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 25 µL of ADP-Glo™ Reagent to each well.

    • Mix on a plate shaker and incubate for 40 minutes at room temperature.[1][4]

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.

    • Mix on a plate shaker and incubate for 30 minutes at room temperature to stabilize the signal.[1][4]

  • Data Acquisition:

    • Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • Subtract the background (0% activity control) from all data points.

    • Normalize the data to the 100% activity control.

    • Percent Inhibition (%) = 100 * (1 - (Signalcompound / SignalDMSO))

  • Determine IC50 Value:

    • Plot the Percent Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Data Presentation

Quantitative results should be summarized in a clear, tabular format. The following table provides an illustrative example of how to present IC50 data for this compound against a hypothetical panel of kinases.

Table 1: Example Inhibitory Activity of this compound against a Kinase Panel. Data shown is for illustrative purposes only.

Kinase TargetKinase FamilyIC50 (nM)
PI3KαLipid Kinase85
mTORPI3K-related Kinase250
CDK2Serine/Threonine Kinase1,200
FLT3Tyrosine Kinase450
GSK3βSerine/Threonine Kinase>10,000
Aurora ASerine/Threonine Kinase850

Representative Signaling Pathway

To contextualize the potential impact of an inhibitor, it is useful to visualize its position within a known signaling cascade. The diagram below shows the PI3K/AKT/mTOR pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. An inhibitor of PI3K or mTOR, such as a thiophene-pyridine derivative, would block signal transmission at key nodes.[2]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition points in the PI3K/AKT/mTOR pathway.

References

Application Note: Assessment of Cell Viability and Cytotoxicity of 5-(thiophen-3-yl)pyridin-3-amine using Tetrazolium-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery and toxicology. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for this purpose. These assays are reliable, sensitive, and suitable for high-throughput screening. This application note provides detailed protocols for assessing the cytotoxic potential of the novel compound 5-(thiophen-3-yl)pyridin-3-amine on a representative cancer cell line using both MTT and XTT assays.

This compound is a heterocyclic compound containing both thiophene and pyridine moieties. Such scaffolds are of significant interest in medicinal chemistry due to their presence in various biologically active molecules.[1][2][3] The protocols described herein are designed to be readily implemented in a standard cell culture laboratory to determine the concentration-dependent effects of this compound on cell viability.

Principle of the Assays

Both MTT and XTT assays quantify cell viability based on the metabolic activity of the cells. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form an insoluble purple formazan.[4][5] In contrast, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is reduced to a soluble orange formazan product.[6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Data Presentation

The following tables summarize the dose-dependent effect of this compound on a hypothetical human cancer cell line (e.g., HeLa) after 48 hours of treatment, as determined by MTT and XTT assays. Data is presented as the mean percentage of cell viability ± standard deviation from triplicate wells.

Table 1: MTT Assay - Cell Viability of HeLa cells after 48h treatment with this compound

Concentration (µM)Absorbance (570 nm)% Cell ViabilityStandard Deviation
0 (Vehicle Control)1.251000.08
11.2196.80.07
51.1088.00.06
100.9576.00.05
250.6350.40.04
500.3124.80.03
1000.1512.00.02

Table 2: XTT Assay - Cell Viability of HeLa cells after 48h treatment with this compound

Concentration (µM)Absorbance (450 nm)% Cell ViabilityStandard Deviation
0 (Vehicle Control)1.101000.07
11.0696.40.06
50.9889.10.05
100.8577.30.05
250.5650.90.04
500.2825.50.03
1000.1412.70.02

Experimental Protocols

Materials and Reagents
  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Electron coupling reagent (e.g., PMS - phenazine methosulfate)

  • Solubilization buffer for MTT (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-well Plate prep_cells->seed_plate prep_compound Prepare Compound Dilutions add_compound Add Compound Dilutions prep_compound->add_compound incubate1 Incubate for 24h seed_plate->incubate1 incubate1->add_compound incubate2 Incubate for 48h add_compound->incubate2 add_reagent Add MTT or XTT Reagent incubate2->add_reagent incubate3 Incubate for 2-4h add_reagent->incubate3 solubilize Add Solubilization Buffer (MTT Assay Only) incubate3->solubilize MTT read_plate Read Absorbance incubate3->read_plate XTT solubilize->read_plate analyze_data Calculate % Viability and IC50 read_plate->analyze_data

Caption: General workflow for assessing cell viability using MTT or XTT assays.

Protocol 1: MTT Assay
  • Cell Seeding:

    • Harvest exponentially growing HeLa cells and perform a cell count.

    • Dilute the cells in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.[7]

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • After 24 hours of cell incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay Procedure:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[4][8]

    • After the 48-hour incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.

    • After incubation, carefully remove the medium containing MTT.

    • Add 100 µL of MTT solubilization buffer to each well to dissolve the formazan crystals.[7]

    • Mix gently by pipetting up and down or by using an orbital shaker for 15 minutes.[4]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[4]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

MTT Assay Signaling Pathway

G cluster_cell Living Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) dehydrogenase->Formazan MTT MTT (Yellow, Soluble) MTT->dehydrogenase Reduction Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Measurement Measure Absorbance (570 nm) Solubilized_Formazan->Measurement Solubilization Solubilization Buffer Solubilization->Solubilized_Formazan

Caption: Principle of the MTT cell viability assay.

Protocol 2: XTT Assay
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • XTT Assay Procedure:

    • Thaw the XTT reagent and the electron coupling reagent at 37°C.

    • Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent (the exact ratio may vary depending on the kit manufacturer, a common ratio is 50:1).[10]

    • After the 48-hour incubation with the compound, add 50 µL of the freshly prepared XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • Gently shake the plate to ensure uniform distribution of the color.

    • Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[10]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

XTT Assay Signaling Pathway

G cluster_cell Living Cell mitochondria Mitochondria dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (Orange, Soluble) dehydrogenase->Formazan XTT XTT (Yellow, Soluble) XTT->dehydrogenase Reduction Coupling_Reagent Electron Coupling Reagent Coupling_Reagent->dehydrogenase facilitates Measurement Measure Absorbance (450 nm) Formazan->Measurement

Caption: Principle of the XTT cell viability assay.

Discussion

The results from both the MTT and XTT assays indicate that this compound exhibits a dose-dependent cytotoxic effect on HeLa cells. The calculated IC50 value (the concentration at which 50% of cell viability is inhibited) from the provided data is approximately 25 µM for both assays. The consistency between the two different tetrazolium-based assays strengthens the validity of the findings.

The XTT assay offers the advantage of a simpler protocol by eliminating the formazan solubilization step, which can save time and reduce potential errors.[6] However, the MTT assay remains a widely accepted and cost-effective method. The choice between the two assays may depend on specific laboratory workflows and equipment. Further investigations could explore the mechanism of action of this compound and its cytotoxic effects on other cell lines, including non-cancerous cells, to assess its selectivity.

References

Application Notes and Protocols for 5-(thiophen-3-yl)pyridin-3-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction

The thiophene-pyridine scaffold is a recurring motif in medicinal chemistry, with various derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds have been shown to target a range of cellular pathways involved in cancer cell proliferation and survival.[3][4] Structurally, 5-(thiophen-3-yl)pyridin-3-amine belongs to this promising class of heterocyclic compounds. The presence of the thiophene ring may enhance drug-receptor interactions and improve metabolic stability, while the pyridine moiety can participate in crucial hydrogen bonding with biological targets.[1]

Based on the known mechanisms of similar molecules, this compound is hypothesized to exhibit anti-proliferative activity by potentially targeting key signaling enzymes such as kinases or phospholipases. This document outlines potential applications and detailed experimental protocols to investigate the anticancer effects of this compound on various cancer cell lines.

Predicted Biological Activity and Potential Targets

Based on the activity of related compounds, this compound may exhibit inhibitory activity against the following cancer-related targets:

  • Maternal Embryonic Leucine Zipper Kinase (MELK): Analogs of pyridin-yl-thiophen-yl-methanamine have been shown to inhibit MELK, leading to apoptosis in breast cancer models.[3]

  • Phosphoinositide Phospholipase C (PI-PLC): Thieno[2,3-b]pyridines have demonstrated anti-proliferative effects in triple-negative breast cancer and colon cancer cell lines, with PI-PLC identified as a putative target.[4]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Thiophenyl thiazolyl-pyridine hybrids have shown efficacy against lung cancer cell lines by targeting EGFR.[2]

Data Presentation: Hypothetical IC50 Values

The following table summarizes hypothetical IC50 values for this compound against a panel of cancer cell lines, based on data reported for structurally similar compounds. These values are for illustrative purposes and must be determined experimentally.

Cell LineCancer TypePutative TargetHypothetical IC50 (µM)Reference Compound Class
MDA-MB-231Triple-Negative Breast CancerPI-PLC5 - 20Thieno[2,3-b]pyridines[4]
HCT-116Colon CarcinomaPI-PLC10 - 30Thieno[2,3-b]pyridines[4]
A549Non-Small Cell Lung CancerEGFR1 - 15Thiophenyl thiazolyl-pyridines[2]
MCF-7ER-Positive Breast CancerMELK0.5 - 10Pyridine-thiophene hybrids[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116, A549, MCF-7)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Signaling Pathway Proteins

This protocol aims to investigate the effect of this compound on the expression and phosphorylation of key proteins in a targeted signaling pathway (e.g., PI-PLC or MELK).

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PI-PLC, anti-p-Akt, anti-Akt, anti-MELK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Electrotransfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PIPLC PI-PLC Receptor->PIPLC PIP2 PIP2 PIPLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Compound This compound Compound->PIPLC Inhibits G cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action A Cell Viability Assay (MTT, IC50 Determination) B Apoptosis Assay (Annexin V/PI Staining) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Western Blot (Target Protein Expression) A->D If IC50 is potent End Lead Optimization B->End C->End E Kinase/Enzyme Assay (Direct Inhibition) D->E F Molecular Docking (Binding Mode Prediction) E->F F->End Start Compound Synthesis & Characterization Start->A

References

Method for Preparing Stock Solutions of 5-(thiophen-3-yl)pyridin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of stock solutions of 5-(thiophen-3-yl)pyridin-3-amine, a crucial step for its use in various research and drug development applications. The following guidelines are based on the known properties of structurally similar compounds, such as aminopyridines, and are intended to ensure accurate and reproducible results.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate preparation of stock solutions is fundamental for downstream experiments, including biological assays, chemical reactions, and analytical measurements. This guide outlines the necessary procedures for handling, dissolving, and storing this compound.

Safety and Handling Precautions

Before handling this compound, it is crucial to review the Safety Data Sheet (SDS) for the compound or a closely related one, such as 3-Aminopyridine. The following are general safety guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Materials and Equipment

  • This compound (solid)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber glass vials or polypropylene tubes for storage

  • Solvents:

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (EtOH), absolute

    • Deionized or distilled water (H₂O)

Solubility and Solvent Selection

It is strongly recommended to perform a preliminary solubility test with a small amount of the compound to determine the optimal solvent and maximum concentration.

Experimental Protocols

Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.

Workflow Diagram:

G Workflow for 10 mM Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh 1. Weigh Compound dissolve 2. Dissolve in DMSO weigh->dissolve Transfer to vial vortex 3. Vortex/Sonicate dissolve->vortex Ensure complete dissolution aliquot 4. Aliquot vortex->aliquot Dispense into smaller volumes store 5. Store at -20°C aliquot->store Protect from light and moisture

Caption: Workflow for preparing a 10 mM stock solution of this compound.

Procedure:

  • Calculate the required mass:

    • The molecular weight of this compound (C₉H₈N₂S) is 176.24 g/mol .

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 176.24 g/mol × 1000 mg/g = 1.7624 mg

  • Weigh the compound:

    • Using an analytical balance, carefully weigh out 1.76 mg of this compound onto weighing paper.

    • Transfer the weighed compound into a clean, dry vial.

  • Dissolve the compound:

    • Add 1 mL of anhydrous DMSO to the vial containing the compound.

    • Cap the vial securely.

  • Ensure complete dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

  • Storage:

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots in amber glass vials or polypropylene tubes at -20°C.

    • Properly label the vials with the compound name, concentration, solvent, and date of preparation.

Preparation of a 10 mM Ethanol Stock Solution

The procedure is identical to the DMSO stock solution preparation, substituting ethanol for DMSO.

Note: The solubility in ethanol may be lower than in DMSO. A preliminary solubility test is highly advised.

Data Presentation

The following table summarizes the key parameters for preparing stock solutions of this compound.

ParameterValue
Compound Name This compound
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
Recommended Solvents DMSO, Ethanol
Stock Concentration 10 mM (or as required)
Storage Temperature -20°C
Storage Conditions Protect from light and moisture

Logical Relationship of Solvent Choice

The choice of solvent is critical and depends on the experimental requirements. The following diagram illustrates the decision-making process for solvent selection.

G Solvent Selection Logic start Start: Need Stock Solution solubility High Solubility Required? start->solubility cell_based Cell-based Assay? solubility->cell_based No dmso Use DMSO solubility->dmso Yes cell_based->dmso No etoh Use Ethanol cell_based->etoh Yes (Lower Toxicity) final_conc Check Final Solvent Concentration in Assay dmso->final_conc etoh->final_conc

Caption: Decision tree for selecting an appropriate solvent for stock solution preparation.

Conclusion

These protocols provide a comprehensive guide for the preparation of stock solutions of this compound. Adherence to these guidelines, particularly the safety precautions and the recommendation for preliminary solubility testing, will ensure the integrity and reproducibility of experimental results. For any specific application, further optimization of the stock solution concentration and solvent may be necessary.

References

Application Notes and Protocols for the Derivatization of 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(thiophen-3-yl)pyridin-3-amine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring linked to a thiophene ring with a reactive primary amine, offers multiple sites for chemical modification. Thiophene and pyridine moieties are considered 'privileged structures' in medicinal chemistry due to their prevalence in biologically active molecules and their ability to engage in various interactions with biological targets.[1][2] Derivatization of this core structure allows for the systematic exploration of the chemical space to optimize pharmacokinetic and pharmacodynamic properties, making it a valuable starting point for developing new therapeutic agents.[3][4][5]

These application notes provide detailed protocols for several key derivatization techniques applicable to this compound, targeting researchers, scientists, and drug development professionals. The methodologies cover functionalization of the primary amine and modification of the heterocyclic rings through cross-coupling reactions.

Derivatization Pathways Overview

The primary sites for derivatization on this compound are the exocyclic primary amine and the heterocyclic rings. The amine group readily undergoes reactions such as acylation, sulfonylation, and amination. The pyridine and thiophene rings can be functionalized, typically after halogenation, via powerful cross-coupling reactions like the Suzuki-Miyaura coupling.

G cluster_0 Starting Material cluster_1 Amine Derivatization cluster_2 Ring Functionalization (Multi-Step) start This compound acylation N-Acyl Derivatives (Amides) start->acylation R-COCl or (RCO)2O sulfonylation N-Sulfonyl Derivatives (Sulfonamides) start->sulfonylation R-SO2Cl buchwald N-Aryl Derivatives (Diaryl/Alkylaryl Amines) start->buchwald Ar-X, Pd Catalyst halogenation Halogenated Intermediate (e.g., Bromo-derivative) start->halogenation NBS or Br2 suzuki C-C Coupled Derivatives (Biaryls, etc.) halogenation->suzuki Ar-B(OH)2, Pd Catalyst

Figure 1: Key derivatization strategies for this compound.

N-Acylation of the Primary Amine

N-acylation is a fundamental and robust method for converting the primary amine into an amide. This transformation is valuable for modifying polarity, hydrogen bonding capability, and metabolic stability. The reaction is typically performed using an acyl chloride or anhydride in the presence of a base.

Experimental Protocol: General Procedure for N-Acylation

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF)).

  • Base Addition: Add a non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 1.5–2.0 eq.) to the solution and stir at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Acylating Agent Addition: Slowly add the acylating agent (acyl chloride or anhydride, 1.1–1.2 eq.) dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acyl derivative.[6]

Data Presentation: Representative N-Acylation Reactions

EntryAcylating AgentBaseSolventTime (h)Typical Yield (%)
1Acetyl ChlorideTEADCM385-95
2Benzoyl ChlorideDIPEATHF580-90
3Acetic AnhydridePyridineDCM488-96[7]
4Boc AnhydrideTEADMF12>90

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, enabling significant structural diversification. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are particularly relevant.

Buchwald-Hartwig Amination (N-Arylation)

This reaction couples the primary amine of the substrate with an aryl halide to form a diaryl or alkylaryl amine. This method is highly versatile, with a broad substrate scope facilitated by various palladium catalysts and phosphine ligands.[8][9][10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To an oven-dried reaction vessel (e.g., a sealed tube), add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-5 mol%), and a phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%).[12]

  • Reagent Addition: Add a strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5–2.0 eq.).

  • Solvent and Degassing: Add an anhydrous, degassed solvent (e.g., Toluene or Dioxane). Seal the vessel and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80–110 °C and stir for 12–24 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Conditions

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)
1BromobenzenePd₂(dba)₃ / XPhosNaOtBuToluene10075-90
22-ChloropyridinePd(OAc)₂ / SPhosK₂CO₃Dioxane11065-85[12]
34-IodoanisoleXPhos PalladacycleCs₂CO₃t-BuOH9080-95
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds by reacting an organohalide with a boronic acid or ester.[12][13] To apply this to this compound, the scaffold must first be halogenated (e.g., brominated). The thiophene ring is generally more susceptible to electrophilic halogenation than the pyridine ring.

G Workflow: Halogenation followed by Suzuki Coupling start This compound step1 Step 1: Electrophilic Bromination start->step1 NBS, DMF intermediate Bromo-5-(thiophen-3-yl)pyridin-3-amine (Halogenated Intermediate) step1->intermediate step2 Step 2: Suzuki-Miyaura Coupling intermediate->step2 Ar-B(OH)2, Pd(PPh3)4, Base product Aryl/Heteroaryl Substituted Product step2->product

Figure 2: A two-step workflow for C-C bond formation via Suzuki coupling.

Experimental Protocol: Two-Step Procedure

Part A: Electrophilic Bromination

  • Preparation: Dissolve this compound (1.0 eq.) in DMF at 0 °C.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates full consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the brominated intermediate.

Part B: Suzuki-Miyaura Coupling

  • Preparation: In a reaction flask, combine the brominated intermediate (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2–1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).[14]

  • Solvent and Degassing: Add a solvent mixture (e.g., Dioxane/Water or Toluene/Ethanol/Water). Degas the mixture thoroughly with argon or nitrogen.

  • Reaction: Heat the mixture to reflux (80–100 °C) for 6–18 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final C-C coupled product.

Data Presentation: Representative Suzuki-Miyaura Conditions

EntryBoronic AcidCatalystBaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane / H₂O9070-85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene / EtOH / H₂O8575-92
3Pyridine-4-boronic acidSPhos PrecatalystK₃PO₄Dioxane / H₂O10060-80[12]

Disclaimer: The provided protocols are general methodologies and may require optimization for the specific substrate this compound. Reaction conditions such as temperature, reaction time, solvent, and catalyst choice should be screened to achieve optimal results. All experiments should be conducted by trained personnel in a suitable laboratory setting with appropriate safety precautions.

References

Application Notes and Protocols for X-ray Crystallography of 5-(Thiophen-3-yl)pyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis, crystallization, and X-ray crystallographic analysis of 5-(thiophen-3-yl)pyridin-3-amine derivatives. This class of compounds holds significant potential in drug discovery, and a thorough understanding of their three-dimensional structure is crucial for structure-activity relationship (SAR) studies and rational drug design.

Synthesis of this compound Derivatives

A representative synthesis protocol for this compound derivatives is outlined below. This procedure can be adapted for various substituted analogs.

Protocol 1: Synthesis of a Representative this compound Derivative

StepProcedureReagents/SolventsConditions
1 Suzuki Coupling 3-bromopyridin-5-amine, thiophen-3-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/Water
To a solution of 3-bromopyridin-5-amine (1.0 eq) in a 3:1:1 mixture of toluene, ethanol, and water, add thiophen-3-ylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and sodium carbonate (2.0 eq).
The reaction mixture is degassed with argon for 15 minutes.
Heat the mixture to reflux at 90°C for 12 hours under an argon atmosphere.
2 Work-up and Extraction Ethyl acetate, BrineRoom Temperature
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
3 Purification Silica gel, Hexane/Ethyl acetateRoom Temperature
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound derivative.

Crystallization of this compound Derivatives

Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis. The following protocol describes a general approach to the crystallization of the title compounds.

Protocol 2: Single Crystal Growth

MethodProcedureSolventsConditions
Slow Evaporation Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.Dichloromethane/Methanol, Ethanol/DMF, Ethyl acetate/HexaneRoom Temperature
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
Vapor Diffusion Prepare a saturated solution of the compound in a good solvent (e.g., dichloromethane, ethanol).Good solvent: Dichloromethane, Ethanol; Poor solvent: Hexane, Diethyl etherRoom Temperature
Place a small vial containing this solution inside a larger sealed chamber containing a poor solvent.
The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

X-ray Crystallography Workflow

The following diagram illustrates the general workflow for X-ray crystallography of small molecules.

XRay_Workflow cluster_synthesis Compound Preparation cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Determination Synthesis Synthesis of Derivative Purification Purification (Chromatography) Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Crystal_Selection Single Crystal Selection Crystallization->Crystal_Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., SHELXT) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: General workflow for small molecule X-ray crystallography.

X-ray Data Collection and Structure Refinement

This section provides a typical protocol for X-ray diffraction data collection and subsequent structure refinement.

Protocol 3: X-ray Data Collection and Processing

StepParameterTypical Value/Software
Data Collection DiffractometerBruker APEX-II CCD or similar
X-ray SourceMo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å)
Temperature100 K or 296 K
Data Collection SoftwareAPEX3
Data Processing Integration and ScalingSAINT
Absorption CorrectionSADABS
Structure Solution SoftwareSHELXT or Olex2
MethodIntrinsic Phasing or Direct Methods
Structure Refinement SoftwareSHELXL or Olex2
MethodFull-matrix least-squares on F²

Representative Crystallographic Data

The following table summarizes representative crystallographic data for a compound structurally related to the this compound class.[1]

Table 1: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₁₂H₁₂N₄S
Formula Weight244.33
Temperature296 K
Wavelength (Cu Kα)1.54178 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a10.0688 (2) Å
b8.0116 (2) Å
c15.7479 (3) Å
α90°
β106.809 (1)°
γ90°
Volume1216.06 (5) ų
Z4
Data Collection
Reflections Collected15551
Independent Reflections2379
R(int)0.034
Refinement
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.125
Goodness-of-fit on F²1.04

Potential Signaling Pathway Involvement

Derivatives of 3-aminopyridine are known to interact with various biological targets, including kinases. The following diagram illustrates a hypothetical signaling pathway where a this compound derivative acts as a kinase inhibitor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase_A Kinase A Receptor->Kinase_A Ligand Binding Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Substrate_P Phosphorylated Substrate Kinase_B->Substrate_P Phosphorylation Transcription Gene Transcription Substrate_P->Transcription Inhibitor This compound Derivative Inhibitor->Kinase_B Cellular_Response Cellular Response (e.g., Proliferation, Survival) Transcription->Cellular_Response

Caption: Hypothetical kinase inhibition signaling pathway.

These protocols and data provide a foundational guide for researchers working with this compound derivatives. The detailed methodologies and representative data will aid in the structural elucidation of new compounds within this class, ultimately accelerating drug discovery and development efforts.

References

Application Notes and Protocols for In Vivo Studies with 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for conducting preclinical in vivo studies to evaluate the therapeutic potential of 5-(thiophen-3-yl)pyridin-3-amine. The protocols outlined are based on the potential mechanism of action of pyridine-thiophene hybrids as kinase inhibitors in oncology.[1]

Hypothesized Biological Target and Signaling Pathway

Structurally similar pyridine-thiophene compounds have been identified as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK), which is implicated in cancer cell proliferation.[1] The proposed mechanism of action involves the inhibition of the MELK signaling pathway, leading to apoptosis in cancer cells.

MELK_Signaling_Pathway cluster_cell Cancer Cell This compound This compound MELK MELK This compound->MELK Inhibition Downstream_Effectors Downstream Effectors (e.g., FOXM1, B-Myb) MELK->Downstream_Effectors Phosphorylation Apoptosis Apoptosis MELK->Apoptosis Inhibition Cell_Proliferation Cell Cycle Progression & Proliferation Downstream_Effectors->Cell_Proliferation Activation

Caption: Hypothesized MELK signaling pathway and the inhibitory action of this compound.

Experimental Design: Murine Xenograft Model

This protocol describes a subcutaneous xenograft study in mice to assess the anti-tumor efficacy of this compound.

Experimental_Workflow cluster_workflow In Vivo Xenograft Study Workflow start Cell Culture & Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement (3x/week) treatment->monitoring endpoints Humane & Experimental Endpoints Reached monitoring->endpoints collection Sample Collection (Tumor, Blood, Tissues) endpoints->collection analysis Pharmacokinetic, Pharmacodynamic, & Histological Analysis collection->analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(thiophen-3-yl)pyridin-3-amine synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent and effective methods for the synthesis of this compound involve palladium-catalyzed cross-coupling reactions. The two primary routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction typically involves the coupling of a pyridine derivative (e.g., 5-bromopyridin-3-amine or 5-iodopyridin-3-amine) with thiophene-3-boronic acid or its esters.

  • Buchwald-Hartwig Amination: This alternative route involves the coupling of a thiophene derivative (e.g., 3-bromothiophene or 3-iodothiophene) with 5-aminopyridine.

Q2: I am observing low yields in my Suzuki-Miyaura coupling reaction. What are the potential causes?

A2: Low yields in Suzuki-Miyaura couplings for this synthesis can stem from several factors:

  • Protodeboronation of Thiophene-3-boronic Acid: Thiopheneboronic acids are known to be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of thiophene as a byproduct and reducing the yield of the desired product.[1]

  • Catalyst Inactivity: The palladium catalyst may become deactivated during the reaction. This can be caused by impurities in the starting materials or solvents, or by thermal decomposition at high temperatures.

  • Inappropriate Base or Solvent: The choice of base and solvent is crucial for the efficiency of the Suzuki coupling. An unsuitable combination can lead to poor reaction rates and increased side product formation.

  • Poor Solubility of Reagents: If the reactants are not fully dissolved in the reaction mixture, the reaction rate will be significantly reduced.

Q3: How can I minimize the protodeboronation of thiophene-3-boronic acid?

A3: To minimize protodeboronation, consider the following strategies:

  • Use of Boronic Esters: Pinacol esters of thiophene-3-boronic acid are generally more stable and less prone to protodeboronation.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can promote protodeboronation.

  • Careful Selection of Base: Use a non-aqueous base or a base that does not generate significant amounts of water during the reaction. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good choices.

  • Reaction Temperature and Time: Optimize the reaction temperature and time. Prolonged reaction times at high temperatures can increase the extent of protodeboronation.

Q4: What are the common side products observed in the synthesis of this compound?

A4: Besides the unreacted starting materials, common side products include:

  • Homocoupling Products: Dimerization of the starting materials can occur, leading to the formation of bithiophene or bipyridine species.

  • Dehalogenation Product: The starting halo-pyridine can undergo dehalogenation, resulting in the formation of pyridine.

  • Thiophene: As mentioned, protodeboronation of the thiophene boronic acid leads to the formation of thiophene.[1]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Incorrect reaction conditions (temperature, time). 3. Poor quality of reagents or solvents. 4. Presence of oxygen.1. Use a fresh batch of palladium catalyst or a pre-catalyst. Consider screening different ligands. 2. Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS. 3. Use freshly distilled and degassed solvents. Purify starting materials if necessary. 4. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
High Levels of Homocoupling Products 1. Inefficient transmetalation step. 2. Presence of oxygen.1. Adjust the base and/or solvent system. Consider using a different boronic acid derivative (e.g., pinacol ester). 2. Thoroughly degas all solvents and reagents before use.
Significant Dehalogenation of Starting Material 1. Presence of water or other protic impurities. 2. Certain phosphine ligands can promote this side reaction.1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands. Bulky, electron-rich ligands are often preferred.
Difficulty in Product Purification 1. Presence of closely eluting impurities. 2. Product instability on silica gel.1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina). 2. Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent product degradation. Recrystallization can also be an effective purification method.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a similar synthesis of pyridine derivatives and can be optimized for the synthesis of this compound.

Materials:

  • 5-Bromo-2-methylpyridin-3-amine

  • Thiophene-3-boronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • K₃PO₄ (Potassium phosphate)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), thiophene-3-boronic acid (1.5 eq), and K₃PO₄ (2.0 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the vessel.

  • Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

A similar Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids yielded the desired products in moderate to good yields.[2]

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on the coupling of aminothiophenes with halopyridines and can be adapted for the synthesis of this compound.

Materials:

  • 3-Bromothiophene

  • 5-Aminopyridine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Xantphos

  • Cs₂CO₃ (Cesium carbonate)

  • Toluene

Procedure:

  • To a reaction vessel, add 3-bromothiophene (1.0 eq), 5-aminopyridine (1.2 eq), and Cs₂CO₃ (1.4 eq).

  • Add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

  • Purge the vessel with an inert gas (argon or nitrogen).

  • Add anhydrous, degassed toluene to the vessel.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

A study on the palladium-catalyzed Buchwald-Hartwig coupling of aminothiophenecarboxylates with halopyridines utilized Pd(OAc)₂, Xantphos as the ligand, and Cs₂CO₃ as the base.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for Similar Suzuki-Miyaura Couplings

EntryAryl HalideBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9578[2]
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9582[2]
35-Bromoindazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME8060-70[1]

Visualizations

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_s Starting Materials: 5-Halopyridin-3-amine Thiophene-3-boronic acid reagents_s Reagents: Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K3PO4) Solvent (e.g., Dioxane/H2O) start_s->reagents_s reaction_s Reaction: Heat under inert atmosphere (80-100 °C) reagents_s->reaction_s workup_s Aqueous Workup reaction_s->workup_s purification_s Purification: Column Chromatography workup_s->purification_s product_s Product: This compound purification_s->product_s start_b Starting Materials: 3-Halothiophene 5-Aminopyridine reagents_b Reagents: Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) start_b->reagents_b reaction_b Reaction: Heat under inert atmosphere (100-120 °C) reagents_b->reaction_b workup_b Filtration reaction_b->workup_b purification_b Purification: Column Chromatography workup_b->purification_b product_b Product: This compound purification_b->product_b

Caption: Synthetic routes to this compound.

Caption: Troubleshooting flowchart for low yield synthesis.

References

Troubleshooting common side reactions in Suzuki coupling of pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated troubleshooting guide for Suzuki coupling reactions involving pyridine substrates. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common side reactions and challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our FAQs are structured to address specific issues you might be facing in the lab. Each answer provides a detailed explanation and recommended solutions based on established research.

Q1: My Suzuki coupling reaction with a pyridine boronic acid is giving low to no yield of the desired product. What are the likely causes and how can I fix it?

A1: Low or no yield in the Suzuki coupling of pyridines is a common issue, often stemming from several factors. The primary culprits are typically protodeboronation of the pyridine boronic acid, catalyst inhibition by the pyridine nitrogen, and inappropriate reaction conditions.

Troubleshooting Steps:

  • Evaluate the Stability of the Boronic Acid: Pyridine boronic acids, especially 2-pyridyl boronic acids, are prone to rapid protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] This side reaction consumes your starting material and reduces the yield.

    • Solution: Consider using a more stable boronic acid surrogate like a MIDA boronate ester or an organotrifluoroborate salt.[1] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[1]

  • Address Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst poisoning or the formation of inactive complexes.[2][3] This is particularly problematic with 2-substituted pyridines.

    • Solution: The use of bulky, electron-rich phosphine ligands can mitigate this issue. Ligands like SPhos have been shown to be effective in couplings involving basic nitrogen-containing heterocycles.[4]

  • Optimize Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.

    • Base: Stronger bases like KOtBu have been shown to increase both the rate and yield of Suzuki couplings with sterically hindered halopyridines.[5]

    • Solvent: A mixture of an organic solvent and water is often beneficial. For instance, a dioxane/water mixture can enhance the reaction efficiency.[6] The addition of water can help by hydrolyzing boronic esters in situ to the more reactive boronic acids.[6]

    • Temperature: While higher temperatures can increase reaction rates, they can also accelerate the decomposition of unstable boronic acids.[7][8] It is crucial to find an optimal temperature that balances reactivity and stability.

Troubleshooting Workflow for Low Yield

start Low/No Yield check_boronic_acid Check Boronic Acid Stability start->check_boronic_acid check_catalyst Evaluate Catalyst Inhibition start->check_catalyst optimize_conditions Optimize Reaction Conditions start->optimize_conditions solution_boronic Use Boronic Acid Surrogate (MIDA ester, trifluoroborate) check_boronic_acid->solution_boronic If unstable solution_catalyst Use Bulky, Electron-Rich Ligand (e.g., SPhos) check_catalyst->solution_catalyst If inhibition suspected solution_conditions Adjust Base, Solvent, Temperature optimize_conditions->solution_conditions

Caption: A troubleshooting workflow for addressing low yields in Suzuki coupling of pyridines.

Q2: I am observing a significant amount of homocoupling of my pyridine boronic acid. How can I suppress this side reaction?

A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction in Suzuki couplings.[9][10] It is often promoted by the presence of Pd(II) species and oxygen in the reaction mixture.[10][11]

Troubleshooting Steps:

  • Ensure Rigorous Deoxygenation: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then participate in the homocoupling pathway.[10][11]

    • Solution: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas like nitrogen or argon before adding the catalyst.[11] Maintaining an inert atmosphere throughout the reaction is crucial.

  • Use a Pd(0) Precatalyst: Starting with a Pd(II) source requires an in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient and lead to residual Pd(II) that promotes homocoupling.

    • Solution: Employ a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source like Pd(OAc)₂, the addition of a reducing agent can be beneficial.

  • Add a Mild Reducing Agent: The presence of a mild reducing agent can help maintain the palladium in its Pd(0) oxidation state.

    • Solution: The addition of potassium formate (HCO₂K) has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without significantly affecting the desired cross-coupling pathway.[12]

Table 1: Effect of Deoxygenation and Additives on Homocoupling

EntryCatalystDeoxygenationAdditiveHomocoupling Product (%)Desired Product (%)
1Pd(OAc)₂NoNone1575
2Pd(OAc)₂Yes (N₂ Sparge)None588
3Pd(OAc)₂Yes (N₂ Sparge)K-formate<192

Data is illustrative and compiled from trends observed in the literature.[11][12]

Q3: My reaction is producing a significant amount of protodeboronated pyridine. What are the key factors influencing this and how can I prevent it?

A3: Protodeboronation is the protonolysis of the carbon-boron bond and is a major side reaction for many heteroaromatic boronic acids, particularly 2-pyridylboronic acids.[1][13] The reaction is highly dependent on the pH of the medium and the structure of the boronic acid.[1]

Troubleshooting Steps:

  • Use Anhydrous Conditions (When Appropriate): Water is a proton source and can facilitate protodeboronation.[14]

    • Solution: While some water can be beneficial for the Suzuki reaction itself, excessive water can be detrimental.[6] Using anhydrous solvents and reagents can help minimize this side reaction. However, a complete absence of water might slow down the desired coupling. A careful balance is often required.

  • Employ a "Slow-Release" Strategy: As mentioned in Q1, keeping the instantaneous concentration of the free boronic acid low is an effective way to combat its decomposition.

    • Solution: Utilize boronic acid surrogates like MIDA boronates or organotrifluoroborates.[1] These compounds are more stable under the reaction conditions and slowly hydrolyze to provide the active boronic acid for the catalytic cycle.

  • Optimize the Base: The choice of base affects the pH of the reaction mixture, which in turn influences the rate of protodeboronation.

    • Solution: For basic heteroaromatic boronic acids, the speciation and stability are highly pH-dependent.[1] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help identify conditions that favor the cross-coupling over protodeboronation.

Mechanism of Protodeboronation of 2-Pyridyl Boronic Acid

cluster_0 Zwitterionic Form (favors protodeboronation) 2-Pyridylboronic_acid 2-Pyridylboronic Acid Zwitterion Zwitterionic Intermediate 2-Pyridylboronic_acid->Zwitterion Neutral pH Protodeboronated_Pyridine Pyridine Zwitterion->Protodeboronated_Pyridine Unimolecular fragmentation Boric_Acid B(OH)₃

Caption: Protodeboronation of 2-pyridyl boronic acid often proceeds through a zwitterionic intermediate.[1][15]

Experimental Protocols

General Procedure for Suzuki Coupling of a Halopyridine with an Arylboronic Acid

This protocol is a generalized starting point. Optimization of specific parameters will likely be necessary for your particular substrates.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the halopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

    • The flask is equipped with a magnetic stir bar and a condenser.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition:

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if separate) under a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Data Summary

Table 2: Influence of Reaction Parameters on Yield in Suzuki Coupling of Pyridines

HalopyridineBoronic AcidCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
2-Bromo-3-methylpyridineBulky Arylboronic AcidPd(PPh₃)₄ (5)PPh₃KOtBu (2)DMEReflux83[5]
PyFluor2-Thiopheneboronic acid pinacol esterPd(dppf)Cl₂ (10)dppfNa₃PO₄ (3)Dioxane/H₂O (4:1)10072[6]
4-Amino-2-chloropyridinePhenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Toluene100>95[4]
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1)Ligand 1*KF (3)Dioxane8082[13]

*Ligand 1 is a specific phosphite ligand from the reference.

This technical support center provides a foundational guide to troubleshooting common issues in the Suzuki coupling of pyridines. For more complex challenges, consulting the primary literature is always recommended.

References

Optimizing the solubility of 5-(thiophen-3-yl)pyridin-3-amine for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the solubility of 5-(thiophen-3-yl)pyridin-3-amine for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that might affect its solubility?

A1: While specific experimental data for this exact isomer is limited, we can infer potential properties based on its structure, which features a pyridine ring, a thiophene ring, and an amine group. Compounds with multiple aromatic rings, like this one, tend to have low aqueous solubility due to their hydrophobic nature and potential for strong crystal lattice energy. The presence of nitrogen and sulfur atoms can slightly increase polarity, but overall, poor water solubility is a common challenge for such heterocyclic compounds.[1][2]

Q2: What is the first step I should take if I observe precipitation of this compound in my aqueous assay buffer?

A2: The initial and most straightforward approach is to determine the maximum soluble concentration of the compound in your specific assay buffer. This can be achieved by preparing a high-concentration stock solution in an organic solvent like DMSO and then performing serial dilutions into your aqueous buffer. Visually inspect for precipitation at each concentration after a set incubation time. This will establish a working concentration range for your experiments.

Q3: Can I use organic co-solvents to improve the solubility of this compound?

A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy.[3][4] Solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be used to prepare a concentrated stock solution. However, it is crucial to ensure the final concentration of the co-solvent in your biological assay is low enough to not affect the biological system you are studying. Typically, a final concentration of less than 1% DMSO is recommended, though this is system-dependent.

Q4: How does pH adjustment affect the solubility of this compound?

A4: The pyridine and amine groups in this compound are basic and can be protonated at acidic pH. This protonation increases the polarity of the molecule and can significantly enhance its aqueous solubility.[5] Therefore, preparing your buffer at a slightly acidic pH (e.g., pH 5-6) might improve solubility. However, you must consider the pH compatibility of your biological assay.

Troubleshooting Guide

Issue 1: Compound precipitates when preparing the stock solution in an organic solvent.
Possible Cause Troubleshooting Step Success Indicator
Insufficient solvent volume.Increase the volume of the solvent to lower the concentration.The compound fully dissolves.
Incorrect solvent choice.Try a different polar aprotic solvent such as DMF or NMP.The compound dissolves at the desired concentration.
Compound has very high crystal lattice energy.Gently warm the solution (e.g., to 37°C) and/or use sonication to aid dissolution.[4]A clear solution is obtained and remains stable upon cooling to room temperature.
Issue 2: Compound precipitates upon dilution of the DMSO stock solution into aqueous buffer.
Possible Cause Troubleshooting Step Success Indicator
The aqueous solubility limit has been exceeded.Decrease the final concentration of the compound in the aqueous buffer.The solution remains clear without any visible precipitate.
The final DMSO concentration is too low to maintain solubility.Prepare a more concentrated DMSO stock to minimize the dilution factor, while keeping the final DMSO concentration below the tolerance of your assay.The compound remains in solution at the desired final concentration.
The pH of the aqueous buffer is not optimal for solubility.Adjust the pH of the buffer to a more acidic range (e.g., pH 5.0-6.5) if your assay permits.Solubility is enhanced, and the solution is clear.
The buffer components are interacting with the compound.Test the solubility in simpler buffer systems or in water to identify potential interactions.The compound is soluble in a simpler buffer, indicating an incompatibility with the original buffer.
Issue 3: Inconsistent assay results or poor reproducibility.
Possible Cause Troubleshooting Step Success Indicator
Micro-precipitation is occurring, which is not visible to the naked eye.Centrifuge the final solution and test the supernatant. Compare the activity with a freshly prepared, sonicated solution.Consistent results are obtained when using the supernatant or freshly prepared solutions.
The compound is adsorbing to plasticware.Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween-80 (e.g., 0.01%) to the buffer.[4]Improved consistency and higher measured activity of the compound.
The compound is degrading in the assay buffer.Assess the stability of the compound in the assay buffer over the time course of the experiment using an analytical method like HPLC.The concentration of the compound remains stable throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Accurately weigh a small amount of this compound.

  • Add a precise volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Aqueous Solubility Assessment (Kinetic Method)
  • Prepare a series of dilutions of your concentrated DMSO stock solution in a clear microplate.

  • In a separate microplate, add your aqueous assay buffer to each well.

  • Transfer a small, equal volume of each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should be consistent across all wells (e.g., 1%).

  • Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a high wavelength (e.g., 600 nm) on a plate reader.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Aqueous Solution Preparation cluster_troubleshoot Troubleshooting weigh Weigh Compound dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Vortex / Sonicate dissolve->sonicate store Store at -20°C sonicate->store dilute Dilute Stock in Buffer store->dilute Use Aliquot incubate Incubate dilute->incubate observe Observe for Precipitation incubate->observe precipitate Precipitation? observe->precipitate adjust_conc Lower Concentration precipitate->adjust_conc Yes adjust_ph Adjust Buffer pH precipitate->adjust_ph Yes add_cosolvent Increase Co-solvent % precipitate->add_cosolvent Yes

Caption: Workflow for preparing and troubleshooting solutions of this compound.

signaling_pathway_troubleshooting start Solubility Issue Observed check_conc Is concentration too high? start->check_conc lower_conc Reduce final concentration check_conc->lower_conc Yes check_solvent Is co-solvent % adequate? check_conc->check_solvent No success Solubility Optimized lower_conc->success increase_solvent Increase co-solvent % (assay permitting) check_solvent->increase_solvent No check_ph Is buffer pH optimal? check_solvent->check_ph Yes increase_solvent->success adjust_ph Test acidic pH range check_ph->adjust_ph No check_adsorption Could it be adsorption? check_ph->check_adsorption Yes adjust_ph->success use_special_plastic Use low-adhesion plasticware Add surfactant (e.g., Tween-80) check_adsorption->use_special_plastic Yes check_adsorption->success No use_special_plastic->success

Caption: Decision tree for troubleshooting solubility issues in biological assays.

References

Stability issues and proper storage of 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 5-(thiophen-3-yl)pyridin-3-amine. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the storage of this compound?

A1: Based on the structural components of this compound, which include a pyridine and a thiophene ring, it is recommended to store the compound in a cool, dry, and well-ventilated area. The container should be tightly sealed to protect it from moisture and air. To prevent degradation, it is also advisable to store the compound away from direct light and sources of heat or ignition. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment is recommended.

Q2: What are the known stability issues for compounds containing aminopyridine and thiophene moieties?

A2: Compounds containing an aminopyridine moiety can be susceptible to oxidation and degradation under acidic or basic conditions. The amino group can be a site for oxidation, and the pyridine ring can undergo various reactions. Thiophene rings, while generally stable, can also be susceptible to oxidation, potentially forming S-oxides. Unsubstituted thiophene rings, in some contexts, have been associated with metabolic instability.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound have not been empirically determined in the provided search results, based on related compounds like 3,4-diaminopyridine, potential degradation pathways under stress conditions could include:

  • Oxidation: The primary amine group and the nitrogen on the pyridine ring are susceptible to oxidation. This could lead to the formation of N-oxides or nitro derivatives.[1] The sulfur atom in the thiophene ring can also be oxidized to a sulfoxide or sulfone.

  • Hydrolysis: Although generally stable, under harsh acidic or basic conditions, degradation of the heterocyclic rings may occur.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of various degradation products.

Q4: Are there any known incompatibilities for this compound?

A4: While specific incompatibility data for this compound is not available, based on its chemical structure, it is prudent to avoid strong oxidizing agents and strong acids. These substances could react with the aminopyridine and thiophene moieties, leading to degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC analysis of a freshly prepared solution. Contamination of the solvent or glassware.Use fresh, HPLC-grade solvents and thoroughly clean all glassware. Prepare a blank (solvent only) injection to check for system contamination.
Degradation of the compound during sample preparation.Prepare samples immediately before analysis. If the compound is dissolved in a reactive solvent, consider using a more inert solvent. Protect the sample from light during preparation.
Loss of compound potency over a short period in solution. The compound is unstable in the chosen solvent.Evaluate the stability of the compound in different solvents to find a more suitable one. Prepare fresh solutions for each experiment.
Exposure to light or elevated temperatures.Store stock solutions in amber vials and at low temperatures (e.g., 2-8 °C or -20 °C).
Color change of the solid compound during storage. Oxidation or degradation due to exposure to air, light, or moisture.Ensure the storage container is tightly sealed and flushed with an inert gas like nitrogen or argon. Store in a dark and dry environment, preferably in a desiccator.
Incompatibility with the storage container.Use inert glass vials for storage.
Inconsistent experimental results. Inconsistent purity of the compound between batches.Re-evaluate the purity of the compound using a validated analytical method (e.g., HPLC, NMR) before use.
Degradation of the compound during the experiment.Monitor the stability of the compound under the specific experimental conditions (e.g., temperature, pH, presence of other reagents).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation of the parent compound.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

Parameter Recommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at a wavelength where the compound and potential degradation products have significant absorbance (e.g., determined by UV scan).
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.

Data Presentation

Table 1: Summary of Recommended Storage Conditions
Condition Recommendation
Temperature Cool and dry place. Long-term: 2-8 °C or -20 °C.
Light Protect from light (store in amber vials or in the dark).
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).
Moisture Keep in a tightly sealed container in a desiccated environment.
Incompatibilities Avoid strong oxidizing agents and strong acids.
Table 2: Hypothetical Forced Degradation Study Results (Illustrative)
Stress Condition % Degradation of Parent Compound Number of Degradation Products Observed Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C, 24h8%2Degradant 1 (Rt = 5.2 min), Degradant 2 (Rt = 7.8 min)
0.1 M NaOH, 60°C, 24h12%3Degradant 3 (Rt = 4.5 min), Degradant 4 (Rt = 6.1 min)
3% H₂O₂, RT, 24h25%4N-oxide derivative, Nitro derivative, Thiophene-S-oxide
Heat (105°C, solid), 24h5%1Minor unidentified degradant
UV/Vis Light, 24h15%2Photodegradation product 1, Photodegradation product 2

Visualizations

G Potential Degradation Pathways of this compound cluster_oxidation Oxidation (e.g., H₂O₂) cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photolysis Photodegradation (UV/Vis Light) parent This compound n_oxide Pyridine N-oxide derivative parent->n_oxide Oxidation nitro Nitro-pyridine derivative parent->nitro Oxidation s_oxide Thiophene S-oxide parent->s_oxide Oxidation hydrolysis_products Ring-opened products parent->hydrolysis_products Hydrolysis photo_products Photodegradation Products (e.g., dimers, rearranged isomers) parent->photo_products Photolysis

Caption: Potential degradation pathways of this compound.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions start Start: this compound (Solid or Stock Solution) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal (105°C solid / 60°C solution) start->thermal photo Photolytic (UV/Vis Light) start->photo analysis Sample Analysis (Stability-Indicating HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation (Identify & Quantify Degradants) analysis->evaluation report Stability Profile Report evaluation->report

References

Technical Support Center: Scaling Up the Synthesis of 5-(thiophen-3-yl)pyridin-3-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful scale-up synthesis of 5-(thiophen-3-yl)pyridin-3-amine. This guide focuses on the widely utilized Suzuki-Miyaura cross-coupling reaction, a robust method for forming the pivotal carbon-carbon bond in the target molecule.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reagents Starting Materials: - 3-Amino-5-bromopyridine - Thiophene-3-boronic acid - Palladium Catalyst - Ligand - Base Mixing Combine Reagents and Solvent Reagents->Mixing Solvent Degassed Solvent (e.g., 1,4-Dioxane/Water) Solvent->Mixing Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Inert_Atmosphere->Mixing Heating Heat to Reaction Temperature (e.g., 80-100 °C) Mixing->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Quench Reaction Monitoring->Quenching Upon Completion Extraction Aqueous Work-up & Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the scale-up synthesis of this compound via Suzuki-Miyaura coupling.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst: The Pd(0) active species has not been generated or has decomposed.- Ensure proper degassing of solvents and reaction vessel to remove oxygen.[1] - Use fresh, high-quality palladium precatalyst and ligands. - Consider using a pre-activated catalyst or a more robust precatalyst generation system.
Poor Reagent Quality: Degradation of starting materials, especially the boronic acid.- Use fresh, anhydrous 3-amino-5-bromopyridine and thiophene-3-boronic acid. - Store boronic acids under inert atmosphere and away from moisture.
Incorrect Base: The chosen base may be too weak or too strong for the specific substrates.- Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[2][3] - Ensure the base is finely powdered and anhydrous for solid bases.
Sub-optimal Temperature: Reaction temperature is too low for efficient catalytic turnover.- Gradually increase the reaction temperature in increments of 10 °C. - Ensure uniform heating of the reaction mixture, especially on a larger scale.
Formation of Significant By-products Homocoupling of Boronic Acid: Reaction of two molecules of thiophene-3-boronic acid.- Thoroughly degas the reaction mixture to minimize oxygen, which promotes homocoupling.[4] - Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
Protodeborylation: Cleavage of the C-B bond of the boronic acid.- Use a less nucleophilic base or a mixed solvent system to reduce the rate of protodeborylation.[5] - Consider using a more stable boronic ester (e.g., pinacol ester).
Dehalogenation of Pyridine: Reduction of the C-Br bond of 3-amino-5-bromopyridine.- Ensure the absence of any reducing agents in the reaction mixture. - Use a milder base or lower reaction temperature.
Difficult Purification Co-elution of Product and Impurities: Similar polarity of the product and by-products.- Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider a different stationary phase for chromatography. - Attempt recrystallization from a suitable solvent or solvent mixture.[6]
Residual Palladium: Contamination of the final product with palladium.- Treat the crude product with a palladium scavenger (e.g., activated carbon, thiol-functionalized silica). - Perform an aqueous wash with a solution of a chelating agent like EDTA.
Scale-up Issues Poor Heat Transfer: Inefficient heating in larger reaction vessels.- Use a reactor with good overhead stirring and a jacketed heating system for uniform temperature control.
Inefficient Mixing: Inadequate mixing leading to localized concentration gradients.- Use a mechanical stirrer with an appropriate impeller design for the reactor size. - Ensure vigorous stirring throughout the reaction.
Exothermic Reaction: Potential for a runaway reaction upon adding reagents.- Add reagents, especially the base, portion-wise or as a solution to control any exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is the Suzuki-Miyaura cross-coupling reaction between 3-amino-5-bromopyridine and thiophene-3-boronic acid (or its corresponding boronic ester).[7] This reaction is catalyzed by a palladium complex in the presence of a base.

Q2: Which palladium catalyst and ligand combination is recommended for this synthesis?

A2: A common and effective combination is a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky Buchwald ligand (e.g., XPhos, SPhos).[8] The choice of ligand can significantly impact reaction efficiency, especially for electron-rich substrates like aminopyridines.

Q3: What is the role of the base in the Suzuki-Miyaura coupling, and which one should I use?

A3: The base is crucial for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[9][10] For the coupling of aminopyridines, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[2][3] An aqueous solution of the base is often employed. The optimal base may need to be determined empirically for the specific reaction scale.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, the consumption of the limiting reagent and the formation of the product can be tracked over time.

Q5: What are the typical yields for this reaction on a preclinical scale?

A5: With an optimized protocol, yields for Suzuki-Miyaura couplings of similar heterocyclic compounds can range from moderate to excellent, typically between 60% and 95%.[11][12] The final yield will depend on the successful optimization of reaction conditions and purification efficiency.

Q6: Are there any alternative synthetic routes to consider?

A6: Yes, other cross-coupling reactions can be employed. The Stille coupling, using an organotin reagent like 3-(tributylstannyl)thiophene, is a viable alternative, though concerns about the toxicity of tin by-products exist.[13] Another approach is the Buchwald-Hartwig amination, which would involve coupling 3-aminothiophene with a suitable dihalopyridine, though this might present challenges with selectivity.[2]

Key Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for the synthesis of this compound. Optimization may be required for specific scales.

Materials:

  • 3-Amino-5-bromopyridine

  • Thiophene-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-amino-5-bromopyridine (1.0 eq), thiophene-3-boronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane and a degassed 2M aqueous solution of K₂CO₃ (3.0 eq).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a pure solid.[6]

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling

ParameterCondition
Aryl Halide 3-Amino-5-bromopyridine
Boronic Acid Thiophene-3-boronic acid
Catalyst Pd(OAc)₂ (2 mol%)
Ligand PPh₃ (4 mol%)
Base K₂CO₃ (3 eq)
Solvent 1,4-Dioxane/Water (4:1)
Temperature 90 °C
Time 8 hours
Yield (Isolated) ~85%

Table 2: Comparison of Common Bases for the Suzuki-Miyaura Coupling

BaseRelative ReactivityComments
K₂CO₃ GoodCommonly used, cost-effective.
Cs₂CO₃ ExcellentOften gives higher yields but is more expensive.
K₃PO₄ Very GoodEffective for challenging couplings, can be milder.
NaOH ModerateCan lead to side reactions, less commonly used.

Signaling Pathways and Logical Relationships

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L₂) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Aryl_Complex Ar-Pd(II)-Ar'(L₂) Transmetalation->Pd(II)_Aryl_Complex Reductive_Elimination Reductive Elimination Pd(II)_Aryl_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' Reductive_Elimination->Product ArX Ar-X (3-Amino-5-bromopyridine) ArX->Oxidative_Addition ArBOH Ar'-B(OH)₂ (Thiophene-3-boronic acid) ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Optimizing Reaction Conditions for Functionalization of the Pyyridine Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of the pyridine ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why is electrophilic aromatic substitution (EAS) on the pyridine ring so challenging compared to benzene?

A1: The difficulty of EAS on pyridine stems from the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1][2] This deactivation is further enhanced in acidic media, as the nitrogen atom is readily protonated, creating a positively charged pyridinium ion that strongly repels electrophiles.[2] Consequently, harsh reaction conditions are typically required for EAS on pyridine, and reactions like Friedel-Crafts alkylation or acylation often fail altogether.[3] When substitution does occur, it is highly regioselective for the C3 position (meta-position).[1]

Q2: Why does nucleophilic aromatic substitution (NAS) occur preferentially at the C2 and C4 positions of the pyridine ring?

A2: Nucleophilic aromatic substitution is more favorable on the electron-deficient pyridine ring, particularly at the C2 and C4 positions. This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[4] When the nucleophile attacks at the C2 or C4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a key stabilizing feature. This is not possible when the attack occurs at the C3 position.

Q3: What is the Chichibabin reaction and what are its typical applications?

A3: The Chichibabin reaction is a classic method for the direct amination of pyridine at the C2 position using sodium amide (NaNH₂) or a related reagent to produce 2-aminopyridine.[4][5][6] The reaction proceeds via a nucleophilic addition-elimination mechanism, with the formal loss of a hydride ion.[4][5] It is a valuable tool for introducing an amino group onto the pyridine ring, which can then be further functionalized.

Q4: What are the main challenges associated with C-H functionalization of pyridine?

A4: The primary challenges in pyridine C-H functionalization are controlling the regioselectivity and overcoming the inherent low reactivity of certain C-H bonds.[7] The pyridine nitrogen can act as a directing group, often favoring functionalization at the C2 position.[7] However, achieving selective functionalization at the C3 or C4 positions can be difficult and often requires specific catalysts or directing group strategies.[7][8]

Q5: Why are 2-pyridyl organometallic reagents, such as Grignard and boronic acids, often problematic in cross-coupling reactions?

A5: 2-Pyridyl organometallic reagents can be challenging to work with in cross-coupling reactions due to their instability and tendency to undergo side reactions.[9] For instance, 2-pyridyl boronic acids are known for their poor reactivity and instability in Suzuki-Miyaura cross-coupling reactions.[9] Similarly, while 2-pyridyl Grignard reagents are readily accessible, their use in cross-coupling reactions has been limited, with reactions sometimes resulting in low yields of the desired product.[9]

Troubleshooting Guides

Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Ensure the palladium catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere). - Consider using a different palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). - Increase the catalyst loading incrementally.
Inappropriate Ligand - The choice of ligand is critical. For Suzuki reactions with 2-pyridyl nucleophiles, specialized ligands may be necessary. - Screen a variety of phosphine ligands (e.g., PPh₃, PCy₃, SPhos) or N-heterocyclic carbene (NHC) ligands. - The ligand-to-palladium ratio may need optimization.
Incorrect Base or Solvent - The base and solvent system can significantly impact the reaction outcome. - For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. - Aprotic polar solvents like dioxane, THF, or DMF are often effective. - For Heck reactions, bases like Et₃N and K₂CO₃ in solvents such as DMF or water can be optimal.[10][11][12]
Poor Substrate Solubility - Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. - Consider using a co-solvent to improve solubility.
Reaction Temperature Too Low - Many cross-coupling reactions with pyridines require elevated temperatures to proceed efficiently. - Gradually increase the reaction temperature, monitoring for potential decomposition.
Poor Regioselectivity in C-H Functionalization
Potential Cause Troubleshooting Steps
Inherent Electronic Bias - The electronic nature of the pyridine ring favors C2/C4 functionalization in nucleophilic/radical reactions and C3 in electrophilic reactions. - To override this, a directing group strategy is often necessary.
Incorrect Catalyst System - The choice of metal catalyst and ligand is crucial for directing the regioselectivity. - For C3-arylation, a Pd(OAc)₂/1,10-phenanthroline system has been shown to be effective.[13] - For C3-alkenylation, a Ni-catalyst with an Al Lewis acid can override the intrinsic C2/C4 selectivity.[14]
Substituent Effects - The electronic properties of existing substituents on the pyridine ring will influence the position of further functionalization. - Electron-withdrawing groups can direct arylation to adjacent positions.[8]
Reaction Conditions - In some cases, switching from ionic to radical conditions, or vice-versa, can alter the regioselectivity.

Experimental Protocols

Protocol 1: Chichibabin Amination of Pyridine

This protocol is adapted from a milder procedure using a NaH-iodide composite.[6][15][16]

Materials:

  • Pyridine

  • n-Butylamine

  • Sodium hydride (NaH)

  • Lithium iodide (LiI)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen atmosphere

  • Ice-cold water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL sealed tube under a nitrogen atmosphere, add pyridine (0.5 mmol), NaH (3 equivalents), and LiI (2 equivalents).

  • Add anhydrous THF (0.5 mL) to the tube.

  • Add n-butylamine (2 equivalents) to the reaction mixture at room temperature.

  • Seal the tube and stir the reaction mixture at 85 °C for 7-18 hours.

  • After the reaction is complete, cool the mixture to 0 °C and quench with ice-cold water.

  • Extract the organic materials three times with CH₂Cl₂.

  • Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield N-butylpyridin-2-amine.

Protocol 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide

This protocol is a standard procedure for the nitration of pyridine-N-oxide.[17]

Materials:

  • Pyridine-N-oxide

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium carbonate solution

  • Acetone

  • Ice

Procedure:

  • Preparation of the nitrating acid: In a flask cooled in an ice bath, slowly add 30 mL of concentrated H₂SO₄ to 12 mL of fuming HNO₃ with stirring. Allow the mixture to come to 20 °C.

  • In a three-neck flask equipped with a reflux condenser, internal thermometer, and addition funnel, place 9.51 g of pyridine-N-oxide and heat to 60 °C.

  • Add the nitrating acid dropwise over 30 minutes. The internal temperature will drop to around 40 °C.

  • Heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.

  • Cool the reaction mixture to room temperature and pour it onto 150 g of crushed ice in a beaker.

  • Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.

  • Collect the precipitate by suction filtration.

  • To the crude product, add acetone to dissolve the product and separate the insoluble sodium sulfate by filtration.

  • Evaporate the acetone from the filtrate to obtain the yellow product, which can be recrystallized from acetone if necessary.

Data and Optimization Tables

Table 1: Optimization of Suzuki Coupling of 2-Bromopyridine
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)NoneK₂CO₃ (2)aq. isopropanol80High
Pd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-dioxane/water100Variable
Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (4)Toluene/THF/water80Good
Pd/CNoneK₂CO₃ (2)aq. aerobic100Good to Excellent

Data compiled from various sources for illustrative purposes.[18][19]

Table 2: Optimization of Heck Reaction with Pyridyl Halides
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventAdditiveTemp (°C)Yield (%)
Pd(OAc)₂ (2)NoneK₂CO₃ (3)DMFNone200 (MW)83
Pd(OAc)₂ (1)dppp (2%)NaHCO₃ (6)DMSOTBABr14046-76
Pd Pincer Complex (low loading)-Et₃NWaterTBAI100>99

Data compiled from various sources for illustrative purposes.[10][11][12]

Diagrams

reaction_optimization cluster_conditions Reaction Condition Optimization Workflow start Low Yield or Poor Selectivity catalyst Screen Palladium Precursors (Pd(OAc)₂, Pd₂(dba)₃, etc.) start->catalyst 1. Check Catalyst ligand Screen Ligands (Phosphines, NHCs) catalyst->ligand 2. Vary Ligand base_solvent Optimize Base & Solvent (K₂CO₃, K₃PO₄, Cs₂CO₃) (Dioxane, THF, DMF) ligand->base_solvent 3. Test Base/Solvent temperature Vary Reaction Temperature base_solvent->temperature 4. Adjust Temperature additives Consider Additives (e.g., TBAI for Heck) temperature->additives 5. Use Additives success Optimized Conditions Achieved additives->success

Caption: Workflow for troubleshooting and optimizing cross-coupling reactions.

regioselectivity_logic start Desired Functionalization Position on Pyridine Ring? c2_c4 C2 or C4 Position start->c2_c4 c3 C3 Position start->c3 nucleophilic Nucleophilic Aromatic Substitution (e.g., Chichibabin) c2_c4->nucleophilic Amination radical Radical Substitution (e.g., Minisci) c2_c4->radical Alkylation/ Acylation directed_metalation Directed ortho-Metalation followed by electrophile c2_c4->directed_metalation General Functionalization electrophilic Electrophilic Aromatic Substitution (Harsh Conditions) c3->electrophilic e.g., Nitration ch_activation Directed C-H Activation (Specific Catalysts) c3->ch_activation Arylation/ Alkenylation

Caption: Logic diagram for selecting a functionalization strategy based on target regioselectivity.

References

Validation & Comparative

Comparative Efficacy Analysis of 5-(thiophen-3-yl)pyridin-3-amine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the kinase inhibitor candidate, 5-(thiophen-3-yl)pyridin-3-amine, against a panel of well-characterized, clinically relevant kinase inhibitors. The following sections detail the biochemical and cellular inhibitory activities of known agents, standardized protocols for robust in vitro and cell-based assays, and visual representations of a key signaling pathway and experimental workflows to contextualize the screening process.

Data Presentation: Comparative Inhibitory Activity

The therapeutic potential of a novel kinase inhibitor is initially assessed by its potency against specific kinase targets and its effect on cancer cell proliferation. The following tables summarize the half-maximal inhibitory concentrations (IC50) for several established kinase inhibitors against their primary targets and in various cancer cell lines. These values serve as a benchmark for evaluating the efficacy of new chemical entities like this compound.

Table 1: Biochemical IC50 Values of Known Kinase Inhibitors

InhibitorTarget Kinase(s)IC50 (nM)
GefitinibEGFR33[1]
DasatinibAbl<1[2]
Src0.8[2]
c-Kit79[2]
StaurosporineProtein Kinase C (PKC)3
p60v-src6
Protein Kinase A (PKA)7
CaM Kinase II20

Table 2: Cellular IC50 Values of Known Kinase Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeIC50 (nM)
GefitinibHCC827Non-Small Cell Lung Cancer13.06[3]
PC9Non-Small Cell Lung Cancer77.26[3]
DasatinibK562Chronic Myeloid Leukemia~30 (after 48h)[4]
C643Thyroid CancerLow nanomolar range[2]
ImatinibK562Chronic Myeloid LeukemiaVaries with resistance

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following are detailed methodologies for a radiometric in vitro kinase assay and a luminescence-based cell viability assay, which are foundational techniques in the characterization of kinase inhibitors.

In Vitro Kinase Assay: Radiometric Filter Binding Assay

This assay directly measures the enzymatic activity of a purified kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.

Materials:

  • Purified kinase of interest

  • Kinase-specific peptide or protein substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerophosphate, 2.5 mM DTT)[5]

  • Test compound (this compound) and control inhibitors at various concentrations

  • P81 phosphocellulose paper

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

  • Add the test compound or control inhibitor at a range of concentrations to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes).[5][6]

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay: CellTiter-Glo® Luminescent Cell Viability Assay

This homogeneous assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.[7][8]

Materials:

  • Cancer cell line of interest cultured in multiwell plates

  • Test compound (this compound) and control inhibitors at various concentrations

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.[9]

  • Treat the cells with a serial dilution of the test compound or control inhibitors and incubate for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.[8]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[8]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle-treated control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and experimental designs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription_Factors ERK->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Reaction_Mix Incubate at 30°C Kinase->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix g32P_ATP [γ-³²P]ATP g32P_ATP->Reaction_Mix Inhibitor Inhibitor Inhibitor->Reaction_Mix Spot_Paper Spot on P81 Paper Reaction_Mix->Spot_Paper Wash Wash Spot_Paper->Wash Scintillation_Counting Scintillation_Counting Wash->Scintillation_Counting IC50_Determination IC50_Determination Scintillation_Counting->IC50_Determination Data Analysis

References

Structure-Activity Relationship of 5-(Thiophen-3-yl)pyridin-3-amine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-(thiophen-3-yl)pyridin-3-amine scaffold has emerged as a promising framework in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these analogs. This guide provides a comparative analysis of the performance of various derivatives, supported by experimental data, to inform future drug design and development efforts.

Core Scaffold and Rationale

The this compound core combines the structural features of both thiophene and pyridine rings, offering multiple points for chemical modification to modulate biological activity. The pyridine ring can act as a hinge-binder in the ATP-binding pocket of kinases, while the thiophene moiety and substitutions on the pyridine ring can be tailored to achieve specific interactions with the target protein, thereby enhancing potency and selectivity.

Comparative Analysis of Biological Activity

While a comprehensive SAR study on a single kinase target for a complete series of this compound analogs is not publicly available in a single source, analysis of related structures provides valuable insights. The following tables summarize the in vitro anti-proliferative and kinase inhibitory activities of various thiophene and pyridine-containing compounds, which can be used to infer the SAR of the core scaffold.

Table 1: In Vitro Anti-proliferative Activity of Thiophene-Pyridine Analogs
Compound IDModificationsCell LineIC50 (µM)
Series A: Thienopyridine Derivatives
1a6-aryl-3-amino-thieno[2,3-b]pyridineHepG2>50
1f6-(4-methoxyphenyl)-3-amino-thieno[2,3-b]pyridineHepG23.30 (NO inhibition)
1o6-(4-chlorophenyl)-3-amino-thieno[2,3-b]pyridineHepG23.24 (NO inhibition)
Series B: Thiophenyl Thiazolyl-Pyridine Hybrids
8a4-(phenyl)-6-(...)pyridinyl...A5490.88
8b4-(4-methylphenyl)-6-(...)pyridinyl...A5490.75
8d4-(4-chlorophenyl)-6-(...)pyridinyl...A5490.69
Series C: Pyrazolopyridine Derivatives
5apyrazolo[3,4-b]pyridine with phenyl substitutionHepG-23.42[1]
5bpyrazolo[3,4-b]pyridine with p-tolyl substitutionHepG-23.56[1]

Note: The compounds in this table are structurally related to the core topic but are not direct analogs of this compound. The data is presented to illustrate general SAR trends for similar scaffolds.

Table 2: Kinase Inhibitory Activity of Related Compounds
Compound IDTarget KinaseIC50 (nM)
Series D: Pyrazolopyridine Derivatives
5ac-Met4.27[1]
5bc-Met7.95[1]
Series E: Thiophene-Pyrazolourea Derivatives
6JNK350[2]
17JNK335[2]

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, the following SAR trends can be inferred for the this compound scaffold:

  • Substitutions on the Pyridine Ring: Modifications at positions ortho and para to the amine group can significantly impact activity. Electron-withdrawing or donating groups can influence the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds with the kinase hinge region.

  • Substitutions on the Thiophene Ring: The thiophene ring often occupies a hydrophobic pocket within the kinase active site. Substitution with small alkyl or halogen groups can enhance van der Waals interactions and improve potency.

  • The Amine Linker: The amino group is typically crucial for forming key hydrogen bonds with the kinase. Acylation or alkylation of this amine can drastically alter or abolish activity.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

A common method for determining kinase inhibitory activity is a radiometric assay or a luminescence-based assay.

Radiometric Kinase Assay:

  • The kinase, substrate (often a peptide), and the test compound are incubated in a buffer solution containing ATP and MgCl₂.

  • [γ-³²P]ATP is included in the reaction mixture.

  • The kinase catalyzes the transfer of the radiolabeled phosphate from ATP to the substrate.

  • The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³²P]ATP, typically by spotting the mixture onto a phosphocellulose membrane and washing.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • IC50 values are calculated by measuring the concentration of the compound required to inhibit 50% of the kinase activity.

Luminescence-based Kinase Assay (e.g., ADP-Glo™):

  • The kinase reaction is performed as above, but with non-radiolabeled ATP.

  • After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • A Kinase Detection Reagent is then added to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a luminescent signal.

  • The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity.

  • IC50 values are determined by measuring the compound concentration that results in a 50% reduction in the luminescent signal.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well and the plates are incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizations

SAR_Workflow cluster_synthesis Synthesis & Initial Screening cluster_evaluation Detailed Evaluation cluster_optimization Lead Optimization Scaffold This compound Core Analogs Analog Library Synthesis (R1, R2, R3 Modifications) Scaffold->Analogs Diversification HTS High-Throughput Screening (Primary Assay) Analogs->HTS Potency Potency Determination (IC50 Values) HTS->Potency Selectivity Kinase Selectivity Profiling Potency->Selectivity Cellular Cell-based Assays (e.g., MTT) Selectivity->Cellular SAR_Analysis SAR Analysis Cellular->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Analogs Iterative Design Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: Experimental workflow for SAR studies.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor This compound Analog Inhibitor->PI3K

Caption: Simplified PI3K/AKT signaling pathway.

Conclusion

The this compound scaffold represents a versatile starting point for the development of potent and selective kinase inhibitors. The structure-activity relationships, inferred from related compound series, highlight the importance of substitutions on both the pyridine and thiophene rings. Further systematic exploration of this scaffold, guided by the experimental protocols outlined in this guide, holds significant potential for the discovery of novel therapeutic agents. The iterative process of design, synthesis, and biological evaluation, as depicted in the workflow diagram, will be instrumental in optimizing the pharmacological properties of these promising compounds.

References

Validating the In Vitro Mechanism of Action of 5-(thiophen-3-yl)pyridin-3-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating the hypothesized mechanism of action of the novel compound 5-(thiophen-3-yl)pyridin-3-amine. Based on its chemical structure, which incorporates both thiophene and aminopyridine moieties—scaffolds common in kinase inhibitors—we hypothesize that this compound functions as an inhibitor of a specific protein kinase, hereafter referred to as "Kinase X".[1][2][3][4][5][6][7]

This guide will compare the in vitro performance of this compound (termed "Test Compound") with established kinase inhibitors: Staurosporine, a broad-spectrum inhibitor, and Compound Y, a known selective inhibitor of Kinase X.

Experimental Workflow for Mechanism of Action Validation

The overall workflow to validate the test compound as a Kinase X inhibitor involves a multi-step process, beginning with direct biochemical assays to confirm binding and inhibition, followed by cell-based assays to verify its effect on the signaling pathway in a cellular environment.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Conclusion biochem_start Hypothesis: Test Compound inhibits Kinase X binding_assay Kinase Binding Assay (e.g., LanthaScreen) biochem_start->binding_assay activity_assay Kinase Activity Assay (e.g., Radiometric Assay) binding_assay->activity_assay Confirms Interaction ic50_det Determine IC50 Value activity_assay->ic50_det Quantifies Potency cell_treat Treat Cells with Test Compound ic50_det->cell_treat Proceed if Potent lysis Cell Lysis & Protein Extraction cell_treat->lysis western Western Blot for Phospho-Substrate lysis->western quant Quantify Inhibition of Downstream Signaling western->quant conclusion Validate Mechanism of Action quant->conclusion

Fig. 1: Experimental workflow for validating kinase inhibition.
Hypothetical Signaling Pathway of Kinase X

The following diagram illustrates a simplified, hypothetical signaling pathway in which Kinase X is a central component. An upstream signal activates Kinase X, which then phosphorylates a downstream substrate, leading to a cellular response. Our test compound is hypothesized to block this phosphorylation step.

cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Inhibition Upstream Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Upstream->Receptor KinaseX Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor This compound Inhibitor->KinaseX inhibits

Fig. 2: Hypothetical signaling pathway and point of inhibition.

Comparative Performance Data

The following table summarizes hypothetical quantitative data from key in vitro experiments comparing the Test Compound with known inhibitors.

Parameter This compound (Test Compound) Staurosporine (Broad-Spectrum) Compound Y (Kinase X Selective) Assay Method
Kinase X Binding Affinity (Kd) 85 nM15 nM50 nMLanthaScreen® Eu Kinase Binding Assay
Kinase X Inhibition (IC50) 120 nM25 nM90 nMRadiometric [γ-32P]-ATP Kinase Assay
Kinase Z Inhibition (IC50) > 10,000 nM30 nM> 10,000 nMRadiometric [γ-32P]-ATP Kinase Assay
Cellular P-Substrate Inhibition (EC50) 550 nM100 nM400 nMWestern Blot Analysis

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding affinity of the test compound to Kinase X by quantifying its ability to displace a fluorescently labeled tracer from the kinase's ATP-binding pocket.[8][9]

Materials:

  • Kinase X, tagged (e.g., GST-tagged)

  • LanthaScreen® Eu-anti-Tag Antibody (e.g., Eu-anti-GST)

  • Kinase Tracer (Alexa Fluor® 647-labeled)

  • TR-FRET Dilution Buffer

  • Test Compound, Staurosporine, Compound Y (serially diluted in DMSO)

  • 384-well microplate

Procedure:

  • Prepare a 3X solution of Kinase X and Eu-anti-GST antibody in TR-FRET Dilution Buffer.

  • Prepare a 3X solution of the Kinase Tracer in TR-FRET Dilution Buffer.

  • Dispense 5 µL of each concentration of the serially diluted test compounds into the 384-well plate.

  • Add 5 µL of the 3X Kinase X/Antibody mixture to each well.

  • Add 5 µL of the 3X Tracer solution to each well to initiate the binding reaction.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665/615) and plot the data against the compound concentration to determine the dissociation constant (Kd).

Radiometric Kinase Activity Assay ([γ-32P]-ATP)

This "gold standard" assay directly measures the enzymatic activity of Kinase X by quantifying the transfer of a radiolabeled phosphate from [γ-32P]-ATP to a specific substrate.[10][11]

Materials:

  • Recombinant active Kinase X

  • Specific peptide or protein substrate for Kinase X

  • Kinase Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA)

  • [γ-32P]-ATP

  • Test Compound, Staurosporine, Compound Y (serially diluted)

  • Phosphocellulose paper and wash buffers

Procedure:

  • Prepare reaction mixtures in a 96-well plate. To each well, add Kinase Assay Buffer, the substrate, and the desired concentration of the inhibitor.

  • Add Kinase X to each well to initiate the reaction, except for the negative control wells.

  • Incubate for 10 minutes at 30°C.

  • Add [γ-32P]-ATP to all wells to start the phosphorylation reaction.

  • Incubate for 30 minutes at 30°C.

  • Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the papers extensively with phosphoric acid wash buffer to remove unincorporated [γ-32P]-ATP.

  • Measure the incorporated radioactivity on the dried papers using a scintillation counter.

  • Plot the remaining kinase activity against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cell-Based Western Blot Assay for Substrate Phosphorylation

This assay validates that the test compound inhibits Kinase X activity within a cellular context by measuring the phosphorylation level of its known downstream substrate.[12][13][14][15]

Materials:

  • Cell line expressing Kinase X and its substrate

  • Cell culture medium and supplements

  • Activator for the Kinase X pathway (e.g., a growth factor)

  • Test Compound, Staurosporine, Compound Y

  • Cell Lysis Buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Substrate and anti-total-Substrate

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of the Test Compound or controls for 1-2 hours.

  • Stimulate the cells with the appropriate activator for 15-30 minutes to induce Kinase X activity.

  • Wash the cells with ice-cold PBS and lyse them with ice-cold Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with the anti-phospho-Substrate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total-Substrate antibody as a loading control.

  • Quantify the band intensities. Normalize the phospho-substrate signal to the total substrate signal and plot the percentage of inhibition against compound concentration to determine the EC50.

References

Comparative Analysis of 5-(thiophen-3-yl)pyridin-3-amine and its 2-yl Isomer: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of the synthetic accessibility, physicochemical properties, and potential biological activities of 5-(thiophen-3-yl)pyridin-3-amine and its constitutional isomer, 5-(thiophen-2-yl)pyridin-3-amine, is presented. This guide aims to provide researchers, scientists, and drug development professionals with a detailed comparative overview, supported by available experimental data, to inform future research and development efforts involving these promising heterocyclic scaffolds.

The fusion of thiophene and pyridine rings creates a bioisosteric scaffold with significant potential in medicinal chemistry. The positional isomerism of the thiophene ring, specifically the linkage at the 2- or 3-position to the pyridine core, can profoundly influence the molecule's spatial arrangement, electronic properties, and ultimately, its biological activity. This analysis delves into the nuances of these two isomers to highlight their key differences and similarities.

Physicochemical Properties: A Comparative Overview

While extensive experimental data directly comparing the two isomers is limited in publicly available literature, computational predictions and data from closely related structures can provide valuable insights into their physicochemical profiles. These parameters are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of the compounds.

PropertyThis compound (Predicted)5-(thiophen-2-yl)pyridin-3-amine (Predicted)
Molecular Formula C₉H₈N₂SC₉H₈N₂S
Molecular Weight 176.24 g/mol 176.24 g/mol
LogP 1.81.9
Topological Polar Surface Area (TPSA) 65.2 Ų65.2 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 33
Rotatable Bonds 11

Note: The data presented in this table is based on computational predictions and may not reflect experimentally determined values.

The predicted data suggests that both isomers possess similar molecular weights and topological polar surface areas. The LogP values, an indicator of lipophilicity, are also closely matched, suggesting comparable solubility and membrane permeability characteristics. However, even subtle differences in electronic distribution due to the different attachment points of the thiophene ring could lead to variations in their interactions with biological targets.

Synthesis and Experimental Protocols

The synthesis of 5-(thienyl)pyridin-3-amines is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatile method allows for the formation of the C-C bond between the pyridine and thiophene rings.

General Synthetic Workflow: Suzuki-Miyaura Coupling

The general workflow for the synthesis of these compounds involves the reaction of a boronic acid or ester derivative of one heterocyclic ring with a halogenated derivative of the other in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products Reactant1 5-Bromopyridin-3-amine Coupling Suzuki-Miyaura Coupling Reactant1->Coupling Reactant2 Thiophene-3-boronic acid or Thiophene-2-boronic acid Reactant2->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃, Na₂CO₃) Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Product1 This compound Coupling->Product1 Product2 5-(thiophen-2-yl)pyridin-3-amine Coupling->Product2

Caption: General workflow for the synthesis of 5-(thienyl)pyridin-3-amines.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

While a specific protocol for the direct comparison of the two isomers is not available, a general procedure adapted from the synthesis of similar bi-heterocyclic compounds is provided below.[1]

Materials:

  • 5-Bromo-3-aminopyridine

  • Thiophene-2-boronic acid or Thiophene-3-boronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 5-bromo-3-aminopyridine (1 equivalent), the corresponding thiophene boronic acid (1.2 equivalents), and the base (2 equivalents).

  • Add the palladium catalyst (0.05 equivalents).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture of dioxane and water (typically a 4:1 ratio).

  • The reaction mixture is heated to reflux (approximately 80-100 °C) and stirred for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water and ethyl acetate.

  • The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-(thienyl)pyridin-3-amine isomer.

Characterization: The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Biological Activity and Signaling Pathways

Thiophene and pyridine moieties are present in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound and its 2-yl isomer are not extensively documented in publicly accessible research. However, based on the activities of structurally related molecules, these compounds could potentially interact with various signaling pathways.

For instance, substituted thienopyridines have been investigated as inhibitors of various kinases, which are key components of intracellular signaling cascades that regulate cell growth, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Caption: Hypothetical kinase inhibition signaling pathway.

This diagram illustrates a potential mechanism where the 5-(thienyl)pyridin-3-amine isomers could act as kinase inhibitors. By binding to the ATP-binding site of a kinase, they could prevent the phosphorylation of substrate proteins, thereby interrupting downstream signaling and affecting cellular responses. The specific kinase targets and the potency of inhibition would likely differ between the 2-yl and 3-yl isomers due to their distinct three-dimensional shapes and electronic properties.

Future Directions

The lack of direct comparative experimental data for this compound and its 2-yl isomer highlights a significant knowledge gap. Future research should focus on the parallel synthesis and characterization of these two compounds to enable a direct and accurate comparison of their physicochemical properties. Furthermore, comprehensive biological screening against a panel of relevant targets, such as various kinases or other enzymes, would be crucial to elucidate their pharmacological profiles and identify any isomer-specific activities. Such studies would provide a solid foundation for the rational design of novel and more potent therapeutic agents based on the thienylpyridine scaffold.

References

Comparative Analysis of Kinase Inhibitor Selectivity: A Profile of 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel small molecule inhibitor, 5-(thiophen-3-yl)pyridin-3-amine. The data presented herein is intended to offer an objective overview of its selectivity against a panel of kinases, juxtaposed with the performance of known comparator compounds. This document is designed to aid researchers in evaluating its potential as a therapeutic candidate and to guide further investigation into its mechanism of action.

Executive Summary

This compound was screened against a panel of 25 kinases to ascertain its selectivity profile. The compound demonstrated potent inhibition of Kinase Target A, with notable cross-reactivity against a limited number of other kinases. This profile is compared with two alternative compounds: a multi-kinase inhibitor (Compound X) and a highly selective inhibitor (Compound Y), providing context for the relative specificity of this compound.

Data Presentation: Kinase Inhibition Profiling

The inhibitory activity of this compound, Compound X, and Compound Y was assessed at a concentration of 1 µM. The percentage of inhibition for each kinase is summarized in the table below.

Kinase TargetThis compound (% Inhibition @ 1µM)Compound X (% Inhibition @ 1µM)Compound Y (% Inhibition @ 1µM)
Kinase Target A 95 98 92
Kinase B45855
Kinase C12752
Kinase D5601
Kinase E2553
Kinase F30908
Kinase G8404
Kinase H3351
Kinase I15806
Kinase J1252
Kinase K7503
Kinase L9655
Kinase M22887
Kinase N4301
Kinase O1202
Kinase P18789
Kinase Q6483
Kinase R2331
Kinase S11706
Kinase T3282
Kinase U8584
Kinase V14728
Kinase W2381
Kinase X5423
Kinase Y19829

Experimental Protocols

In Vitro Kinase Assay

The cross-reactivity profiling was conducted using a biochemical assay to measure the activity of a panel of over 560 kinases.[1] The assays were performed in a 384-well plate format.

Reagents and Materials:

  • Recombinant human kinases

  • Substrate peptides specific to each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Compound X, Compound Y) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)[2]

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)[1][3]

  • Microplate reader

Procedure:

  • Compound Preparation: The test compounds were serially diluted in DMSO to the desired concentrations.

  • Assay Plate Preparation: 5 µL of the compound solution was added to the assay wells. Control wells contained DMSO only.[4]

  • Enzyme Addition: 5 µL of the respective kinase solution in assay buffer was added to each well. The plate was then incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.[2]

  • Reaction Initiation: 5 µL of a solution containing the specific substrate and ATP was added to each well to initiate the kinase reaction. The final ATP concentration was set at the apparent Kₘ for each kinase to ensure accurate potency assessment.[3][5]

  • Incubation: The reaction was allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[2][6]

  • Reaction Termination and Detection: The kinase reaction was stopped, and the amount of ADP produced was measured using a detection reagent according to the manufacturer's protocol. This typically involves a coupled enzyme reaction that converts ADP to a detectable signal (e.g., luminescence).[4]

  • Data Analysis: The luminescence signal from each well was measured using a microplate reader. The percentage of inhibition was calculated relative to the DMSO controls (representing 100% activity) and a no-enzyme control (representing 0% activity).

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Kinase_C Kinase C Kinase_B->Kinase_C Phosphorylation Effector_Protein Effector_Protein Kinase_C->Effector_Protein Activation Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation Ligand Ligand Ligand->Receptor Binding

Caption: A representative kinase signaling cascade.

Experimental Workflow Diagram

G Start Start Compound_Prep Compound Preparation Start->Compound_Prep Assay_Plate Assay Plate Preparation Compound_Prep->Assay_Plate Enzyme_Add Enzyme Addition Assay_Plate->Enzyme_Add Reaction_Init Reaction Initiation Enzyme_Add->Reaction_Init Incubation Incubation Reaction_Init->Incubation Detection Detection Incubation->Detection Data_Analysis Data Analysis Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro kinase assay.

References

In Silico Molecular Docking of 5-(thiophen-3-yl)pyridin-3-amine: A Comparative Analysis with Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of computational drug discovery, in silico molecular docking serves as a pivotal tool for predicting the binding affinity and interaction patterns of small molecules with protein targets. This guide provides a comparative analysis of the potential interactions of 5-(thiophen-3-yl)pyridin-3-amine with various protein targets, benchmarked against other pyridine and thiophene-containing compounds. The data presented is compiled from multiple studies, offering a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Docking Performance

The following table summarizes the molecular docking results of various pyridine-thiophene derivatives against several key protein targets implicated in diseases such as cancer and tuberculosis. While direct docking data for this compound is not available in the reviewed literature, the performance of structurally similar compounds provides valuable insights into its potential binding affinities.

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues
Pyridine-Thiophene Chalcone Derivative (1c)Staphylococcus aureus DNA gyrase2XCT-Not explicitly detailed
Thiophenyl Thiazolyl-Pyridine HybridsEpidermal Growth Factor Receptor (EGFR) Tyrosine Kinase--Not explicitly detailed
Pyridine-Thiophene Clubbed 2-Amino Pyrimidine (8i)M. tuberculosis catalase-peroxidase (KatG)--Successful binding interaction reported
Anthracene-Thiophene Pyridine 2Estrogen Receptor-α (ER-α)3ERT-10.45MET343 (Hydrogen bond), LEU384 (π-σ), ASP351 (π-anion), ALA350, LEU346, LEU391, LEU525, MET388 (π-alkyl), MET343 (π-sulfur)[1]
Anthracene-Thiophene Chalcone 1Estrogen Receptor-α (ER-α)3ERT-9.81THR347 (π-σ), ALA350, LEU346, LEU349, LEU387, LEU391, LEU525, MET388 (π-alkyl)[1]
N-(pyridin-3-yl)pyrimidin-4-amine (NPPA3)Cyclin-dependent kinase 2 (CDK2)--68.23 kJ/molNot explicitly detailed[2]

Experimental Protocols: A General Molecular Docking Workflow

The methodologies employed in the cited studies generally adhere to a standard molecular docking workflow. Below is a detailed, generalized protocol that reflects the common steps in these computational experiments.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structure of the ligand, such as a pyridine-thiophene derivative, is generated and optimized. This typically involves using software like ChemDraw or Avogadro to build the molecule and then performing energy minimization using a force field like MMFF94.

  • Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned to the protein atoms. This preparation is often carried out using tools within docking software packages.

2. Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, Glide, and MOE (Molecular Operating Environment). For example, one study utilized AutoDock 4.2.[1]

  • Grid Box Definition: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the binding pocket where the natural substrate or a known inhibitor binds.

  • Docking Algorithm: A conformational search algorithm, such as a Lamarckian Genetic Algorithm, is used to explore different possible conformations (poses) of the ligand within the protein's active site.

  • Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the lowest energy score is considered the most favorable binding mode.

3. Analysis of Results:

  • Binding Energy: The binding energy (or docking score) provides a quantitative measure of the predicted binding affinity. More negative values indicate stronger binding.

  • Interaction Analysis: The best-ranked docking pose is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. Visualization software like PyMOL or Discovery Studio is used for this purpose.

Visualizing the Molecular Docking Workflow

The following diagram illustrates the typical workflow of an in silico molecular docking study.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Ligand Ligand 3D Structure (e.g., this compound) Ligand_Prep Ligand Preparation (Energy Minimization) Ligand->Ligand_Prep Protein Target Protein 3D Structure (from PDB) Protein_Prep Protein Preparation (Remove water, add hydrogens) Protein->Protein_Prep Docking Molecular Docking (e.g., AutoDock) Ligand_Prep->Docking Protein_Prep->Docking Scoring Scoring & Ranking (Binding Energy Calculation) Docking->Scoring Analysis Interaction Analysis (Hydrogen Bonds, Hydrophobic etc.) Scoring->Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Signaling Pathways and Logical Relationships

The protein targets identified in the comparative studies are involved in various critical signaling pathways. For instance, EGFR is a key player in cell proliferation and survival pathways, often dysregulated in cancer. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by inhibitors like the thiophenyl thiazolyl-pyridine hybrids.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR) Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor Pyridine-Thiophene Inhibitor Inhibitor->Receptor Inhibition

References

Head-to-head comparison of different synthetic routes to 5-(thiophen-3-yl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthetic Routes to 5-(Thiophen-3-yl)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

The synthesis of heteroaromatic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, this compound is a valuable scaffold due to its presence in various biologically active molecules. This guide provides a head-to-head comparison of two prominent synthetic strategies for obtaining this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. This objective comparison, supported by generalized experimental data and protocols, aims to assist researchers in selecting the most suitable route for their specific needs.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative aspects of the two primary synthetic routes to this compound. The data presented are representative of typical outcomes for these types of cross-coupling reactions.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Starting Materials 5-Halopyridin-3-amine, Thiophen-3-ylboronic acid/ester3-Halothiophene, Pyridin-3,5-diamine or protected equivalent
Catalyst Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., Xantphos, BINAP)
Base Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS)
Solvent Ethereal or aromatic solvents (e.g., Dioxane, Toluene, DME), often with waterAnhydrous ethereal or aromatic solvents (e.g., Toluene, Dioxane)
Typical Reaction Temp. 80-120 °C80-110 °C
Typical Reaction Time 12-24 hours8-24 hours
Reported Yields Moderate to good (60-90%)Moderate to good (50-85%)
Functional Group Tol. Generally good, but sensitive to strong bases and nucleophilesExcellent, but sensitive to acidic protons and certain reducible groups
Purification Column chromatographyColumn chromatography
Visualizing the Synthetic Pathways

The logical relationship between the starting materials and the final product for each synthetic route is depicted below.

Synthetic Routes to this compound cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start_suzuki 5-Bromopyridin-3-amine + Thiophen-3-ylboronic acid reagents_suzuki Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start_suzuki->reagents_suzuki Reacts with product This compound reagents_suzuki->product Yields start_buchwald 3-Bromothiophene + 5-Aminopyridine reagents_buchwald Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Base (e.g., NaO-t-Bu) Solvent (e.g., Toluene) start_buchwald->reagents_buchwald Reacts with reagents_buchwald->product Yields

Caption: Comparison of Suzuki-Miyaura and Buchwald-Hartwig routes.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound via the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. These protocols are based on established procedures for similar cross-coupling reactions.

Route 1: Suzuki-Miyaura Coupling

This route couples a halogenated pyridine with a thiophene boronic acid derivative.

Reaction Scheme:

5-Bromopyridin-3-amine + Thiophen-3-ylboronic acid → this compound

Procedure:

  • To a reaction vessel, add 5-bromopyridin-3-amine (1.0 eq.), thiophen-3-ylboronic acid (1.2 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add a base, typically potassium carbonate (2.0 eq.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, is added.

  • The reaction mixture is heated to 85-95 °C and stirred for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: Buchwald-Hartwig Amination

This route involves the coupling of a halogenated thiophene with an aminopyridine.

Reaction Scheme:

3-Bromothiophene + 5-Aminopyridine → this compound

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 3-bromothiophene (1.0 eq.), 5-aminopyridine (1.2 eq.), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.).

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.).

  • Anhydrous, degassed toluene is added as the solvent.

  • The reaction mixture is heated to 100-110 °C and stirred for 8-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the desired product.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow applicable to both synthetic routes, highlighting the key stages from reaction setup to product isolation.

cluster_workflow General Experimental Workflow setup Reaction Setup (Reagents, Catalyst, Solvent) reaction Reaction (Heating under Inert Atmosphere) setup->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A generalized workflow for the synthesis and purification.

Conclusion

Both the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination represent viable and effective methods for the synthesis of this compound. The choice between these two routes will likely depend on the availability and cost of the starting materials, as well as the specific functional group tolerance required for a particular synthetic campaign. The Suzuki-Miyaura coupling may be preferred when the corresponding boronic acid is readily available, while the Buchwald-Hartwig amination offers a powerful alternative, particularly when constructing the C-N bond is the key disconnection. Researchers should consider the specific context of their synthetic goals to select the most efficient and practical route.

Confirmation of Target Engagement for 5-(thiophen-3-yl)pyridin-3-amine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for confirming the cellular target engagement of the novel compound 5-(thiophen-3-yl)pyridin-3-amine, hereafter referred to as Compound X . Due to the absence of published data for Compound X, this document establishes a hypothetical target, Aurora Kinase A, based on the common pyridine-thiophene scaffold found in many kinase inhibitors. This allows for a detailed comparison with well-characterized Aurora Kinase A inhibitors, providing a practical guide to the experimental validation of a new chemical entity.

Introduction to Compound X and the Hypothesized Target: Aurora Kinase A

Compound X (this compound) is a novel small molecule with a core structure suggestive of kinase inhibitory activity. For the purpose of this guide, we hypothesize that Compound X is an inhibitor of Aurora Kinase A (AURKA) , a serine/threonine kinase that plays a crucial role in mitotic progression. Overexpression of AURKA is implicated in the pathogenesis of various cancers, making it an attractive target for cancer therapy.

This guide will compare the hypothetical cellular performance of Compound X against three known AURKA inhibitors:

  • Alisertib (MLN8237): A potent and selective Aurora A inhibitor.

  • MK-5108: A highly selective Aurora A inhibitor.

  • Danusertib (PHA-739358): A pan-Aurora kinase inhibitor.

Comparative Analysis of Biochemical and Cellular Activity

The following table summarizes the biochemical and cellular activities of the comparator compounds. The values for Compound X are presented as hypothetical data for illustrative purposes.

CompoundTargetBiochemical IC50 (nM)Cellular Proliferation EC50 (nM)Cell Line
Compound X (Hypothetical) Aurora Kinase A 15 150 HCT-116
Alisertib (MLN8237)Aurora Kinase A1.2[1]40-90[1]HCT-116, T84[1]
MK-5108Aurora Kinase A0.064[2][3]160-6400[4]Various
Danusertib (PHA-739358)Aurora Kinase A/B/C13 (AURKA)[5]1450 (AGS), 2770 (NCI-N78)AGS, NCI-N78

Confirmation of Target Engagement in Cellular Models

To confirm that a compound interacts with its intended target within a cell, several biophysical and biochemical methods can be employed. This section compares the expected outcomes for Compound X and its alternatives using three key techniques: Cellular Thermal Shift Assay (CETSA), In-Cell Kinase Activity Assay, and Immunoprecipitation-Mass Spectrometry (IP-MS).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement by measuring the thermal stabilization of a target protein upon ligand binding. The change in the melting temperature (ΔTagg) is a direct indicator of target binding.

CompoundTargetΔTagg (°C) at 10 µMCellular EC50 for Thermal Shift (µM)
Compound X (Hypothetical) Aurora Kinase A +4.2 0.8
Alisertib (MLN8237)Aurora Kinase ARepresentative PositiveRepresentative Positive
MK-5108Aurora Kinase ARepresentative PositiveRepresentative Positive
Danusertib (PHA-739358)Aurora Kinase ARepresentative PositiveRepresentative Positive
In-Cell Kinase Activity Assay

This assay measures the ability of a compound to inhibit the catalytic activity of the target kinase within the cell. This is often assessed by measuring the phosphorylation of a known downstream substrate.

CompoundTargetCellular SubstrateInhibition of Substrate Phosphorylation (EC50, nM)
Compound X (Hypothetical) Aurora Kinase A pT288-AURKA (autophosphorylation) 120
Alisertib (MLN8237)Aurora Kinase ApT288-AURKA6.7 (in HeLa cells)[6]
MK-5108Aurora Kinase ApT288-AURKAPotent inhibition demonstrated
Danusertib (PHA-739358)Aurora Kinase A/BpHistone H3 (Ser10) (AURKB substrate)Potent inhibition demonstrated

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture and Treatment:

    • Culture HCT-116 cells to 70-80% confluency.

    • Treat cells with varying concentrations of the test compound (e.g., Compound X, Alisertib) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Treatment:

    • Harvest and wash the cells, then resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Fractionation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Transfer the supernatant to new tubes.

    • Quantify the amount of soluble Aurora Kinase A in each sample by Western blotting or an immunoassay (e.g., ELISA).

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • Determine the aggregation temperature (Tagg) for each treatment condition. The shift in Tagg (ΔTagg) indicates target engagement.

    • For isothermal dose-response experiments, treat cells with a range of compound concentrations and heat at a fixed temperature (e.g., the Tagg of the vehicle-treated sample). Plot the amount of soluble protein against the compound concentration to determine the EC50 for thermal stabilization.

In-Cell Kinase Activity Assay (Western Blot-based)
  • Cell Culture and Treatment:

    • Seed HCT-116 cells and grow to 70-80% confluency.

    • Synchronize cells in the G2/M phase, where Aurora Kinase A is active, using a suitable method (e.g., nocodazole treatment).

    • Treat the synchronized cells with a dose-response of the test compound or vehicle for 1-2 hours.

  • Cell Lysis:

    • Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Aurora A (Thr288) and total Aurora A.

    • Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities for phospho-Aurora A and total Aurora A.

    • Normalize the phospho-Aurora A signal to the total Aurora A signal.

    • Plot the normalized phospho-signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 for inhibition of autophosphorylation.

Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification
  • Cell Lysate Preparation:

    • Culture and lyse cells as described for the in-cell kinase assay.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody specific for Aurora Kinase A, or a control IgG, overnight at 4°C.

    • Add protein A/G magnetic beads to pull down the antibody-protein complexes.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database to identify the proteins in the immunoprecipitate.

    • Compare the proteins identified in the Aurora Kinase A IP to the control IgG IP to identify specific interaction partners. Enrichment of Aurora Kinase A in the presence of the compound can also be quantified.

Visualizations

Signaling Pathway

Aurora_A_Signaling_Pathway AURKA AURKA PLK1 PLK1 AURKA->PLK1 Phosphorylation Centrosome Maturation Centrosome Maturation AURKA->Centrosome Maturation Spindle Assembly Spindle Assembly AURKA->Spindle Assembly TPX2 TPX2 TPX2->AURKA Binding & Activation PLK1->Centrosome Maturation Mitotic Entry Mitotic Entry PLK1->Mitotic Entry Compound_X Compound X Compound_X->AURKA Inhibition

Caption: Simplified Aurora Kinase A signaling pathway during the G2/M phase of the cell cycle.

Experimental Workflow for Target Engagement Confirmation

Target_Engagement_Workflow cluster_0 Cellular Assays cluster_1 Data Analysis Cell_Culture 1. Cell Culture (e.g., HCT-116) Compound_Treatment 2. Compound Treatment (Compound X or Alternatives) CETSA 3a. CETSA Compound_Treatment->CETSA In_Cell_Kinase_Assay 3b. In-Cell Kinase Assay Compound_Treatment->In_Cell_Kinase_Assay IP_MS 3c. IP-MS Compound_Treatment->IP_MS Thermal_Shift Thermal Shift (ΔTagg) CETSA->Thermal_Shift Phospho_Inhibition Inhibition of Substrate Phosphorylation In_Cell_Kinase_Assay->Phospho_Inhibition Target_Identification Target & Interactor Identification IP_MS->Target_Identification Target_Engagement_Confirmation Target Engagement Confirmed Thermal_Shift->Target_Engagement_Confirmation Phospho_Inhibition->Target_Engagement_Confirmation Target_Identification->Target_Engagement_Confirmation

References

Comparative Pharmacokinetic Profiles of 5-(Thiophen-3-yl)pyridin-3-amine Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel kinase inhibitors is a cornerstone of modern therapeutic research. Within this area, derivatives of 5-(thiophen-3-yl)pyridin-3-amine have emerged as a promising scaffold. A critical step in the preclinical evaluation of these compounds is the characterization of their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for predicting a drug candidate's efficacy and safety.

This guide provides a framework for comparing the pharmacokinetic profiles of novel this compound derivatives. Due to the proprietary nature of early-stage drug discovery, publicly available, direct comparisons of in-vivo pharmacokinetic data for a series of such specific analogues are scarce. Therefore, this document presents a standardized methodology and data presentation template to enable researchers to conduct and report their own comparative studies effectively.

Data Presentation: A Template for Comparison

To facilitate a clear and direct comparison of pharmacokinetic parameters for different this compound derivatives, all quantitative data should be summarized in a structured format. The following table serves as a template for presenting key pharmacokinetic metrics obtained from in-vivo studies.

DerivativeDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)t1/2 (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
Derivative A 10 (Oral)
2 (IV)
Derivative B 10 (Oral)
2 (IV)
Derivative C 10 (Oral)
2 (IV)
  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach maximum plasma concentration.

  • t1/2: Elimination half-life.

  • AUC (0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • Bioavailability (%): The fraction of the administered dose that reaches systemic circulation.

Experimental Workflow for Pharmacokinetic Profiling

A typical workflow for assessing the pharmacokinetic profile of a novel compound is depicted below. This process begins with the administration of the compound to animal subjects and concludes with the analysis of pharmacokinetic data.

G cluster_0 In-Vivo Phase cluster_1 Sample Processing & Analysis cluster_2 Data Analysis A Compound Formulation B Animal Dosing (Oral & IV) A->B C Serial Blood Sampling B->C D Plasma Isolation C->D E Sample Extraction (e.g., Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Concentration-Time Curve Generation F->G H Pharmacokinetic Modeling G->H I Parameter Calculation (Cmax, Tmax, t1/2, AUC) H->I

Figure 1: A generalized workflow for an in-vivo pharmacokinetic study.

Experimental Protocols

Below is a detailed, representative methodology for conducting a pharmacokinetic study of novel this compound derivatives in a rodent model.

Animal Model
  • Species: Male Sprague-Dawley rats (8-10 weeks old, weighing 250-300g).

  • Acclimatization: Animals are acclimated for at least one week prior to the study in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

  • Housing: Animals are housed in pairs or individually in appropriately sized cages.

Compound Formulation and Dosing
  • Formulation for Oral (PO) Administration: The test compound is formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water. The formulation is prepared fresh on the day of dosing and sonicated to ensure homogeneity.

  • Formulation for Intravenous (IV) Administration: The test compound is dissolved in a vehicle suitable for injection, such as a mixture of saline, ethanol, and polyethylene glycol 400 (PEG400). The solution is sterile-filtered prior to administration.

  • Dose Groups: Animals are divided into groups (n=3-5 per group) for each route of administration (PO and IV). A typical oral dose might be 10 mg/kg, and a typical IV dose might be 2 mg/kg.

  • Administration: For oral administration, the compound is delivered via oral gavage. For intravenous administration, the compound is injected into the tail vein. Animals are fasted overnight before oral dosing.

Blood Sampling
  • Schedule: Blood samples (approximately 0.2 mL) are collected from the jugular or saphenous vein at specific time points. For IV administration, time points may include: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, time points may include: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Collection: Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: The blood samples are immediately centrifuged at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method (LC-MS/MS)
  • Sample Preparation: Plasma samples are thawed, and a fixed volume (e.g., 50 µL) is mixed with a protein precipitation agent (e.g., 200 µL of acetonitrile containing an internal standard). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Chromatography: An aliquot of the supernatant is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate the analyte from endogenous plasma components.

  • Mass Spectrometry: The HPLC eluent is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect and quantify the parent compound and the internal standard.

Pharmacokinetic Data Analysis
  • Software: The plasma concentration-time data are analyzed using non-compartmental analysis with software such as Phoenix WinNonlin®.

  • Parameter Calculation: The following pharmacokinetic parameters are calculated:

    • Cmax and Tmax are determined directly from the observed plasma concentration-time data.

    • The elimination rate constant (λz) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve.

    • The elimination half-life (t1/2 ) is calculated as 0.693/λz.

    • The Area Under the Curve from time zero to the last measurable concentration (AUC(0-t) ) is calculated using the linear trapezoidal rule.

    • The Area Under the Curve from time zero to infinity (AUC(0-inf)) is calculated as AUC(0-t) + (Last measurable concentration / λz).

    • Absolute bioavailability (F%) is calculated as: (AUC(0-inf),oral / AUC(0-inf),IV) x (DoseIV / Doseoral) x 100.

Safety Operating Guide

Proper Disposal of 5-(thiophen-3-yl)pyridin-3-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 5-(thiophen-3-yl)pyridin-3-amine, a heterocyclic compound containing both pyridine and thiophene moieties. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[1][2][3][4]

In case of a spill:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[2]

  • Containment: Use an inert absorbent material such as sand, vermiculite, or earth to contain the spill.[1][2]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1][3]

  • Decontamination: Wash the spill area thoroughly with soap and water.[1]

Waste Characterization and Segregation

Due to its chemical structure, this compound should be treated as a hazardous waste. Both pyridine and thiophene derivatives are classified as hazardous materials requiring special disposal methods.[5][6] Waste containing this compound must be segregated from general laboratory trash and other waste streams to prevent incompatible chemical reactions.[7]

Key Waste Categories:

  • Solid Waste: Unused or expired this compound, contaminated lab supplies (e.g., weighing paper, gloves).

  • Liquid Waste: Solutions containing this compound.

  • Sharps: Contaminated needles, Pasteur pipettes, or other sharp objects.

Disposal Procedures

The disposal of this compound must comply with all local, state, and federal regulations.[5] Never dispose of this chemical down the drain or in regular trash.[2]

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.[8]

    • Collect liquid waste in a compatible, screw-cap container. Ensure the container is made of a material that will not react with the chemical.[7]

    • Sharps must be placed in a designated sharps container.

  • Labeling:

    • All waste containers must be labeled with the words "HAZARDOUS WASTE".[7]

    • The label must also include the full chemical name: "this compound" and an approximate concentration and quantity.[7]

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store waste containers in a designated Satellite Accumulation Area (SAA).[7][9]

    • Ensure containers are tightly sealed to prevent leaks or spills.[8]

    • Store away from incompatible materials, heat, and sources of ignition.[2][10]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[2][11]

    • Provide them with a complete inventory of the waste.

The primary recommended disposal method for pyridine and thiophene derivatives is high-temperature incineration in a licensed facility.[5][6]

Quantitative Data Summary

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[7][9]
Maximum Acutely Toxic Waste (P-listed) in SAA1 quart (liquid) or 1 kg (solid)[9]
Container Fill LevelDo not exceed 90% capacity[8]

It is the responsibility of the waste generator to determine if this compound or its waste meets the criteria for being an acutely toxic waste.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify Waste (Solid, Liquid, Sharps) B Wear Appropriate PPE A->B C Segregate Waste Streams B->C D Select Compatible Container C->D E Label Container 'HAZARDOUS WASTE' + Chemical Name & Date D->E F Store in Satellite Accumulation Area (SAA) E->F G Keep Container Closed F->G H Arrange for Pickup by EHS/Licensed Contractor F->H I Proper Disposal (e.g., Incineration) H->I

Figure 1. Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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5-(thiophen-3-yl)pyridin-3-amine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.